molecular formula C8H7BrCl2O B1373285 5-Bromo-1,3-dichloro-2-ethoxybenzene CAS No. 749932-70-5

5-Bromo-1,3-dichloro-2-ethoxybenzene

Cat. No.: B1373285
CAS No.: 749932-70-5
M. Wt: 269.95 g/mol
InChI Key: ZZKRHZRKWYZFPH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-ethoxybenzene is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dichloro-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKRHZRKWYZFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674984
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749932-70-5
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749932-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from the closely related analogue, 5-Bromo-1,3-dichloro-2-fluorobenzene, to provide a predictive and comparative analysis. It also outlines a plausible synthetic pathway based on established organic chemistry principles.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, two chlorine atoms, and an ethoxy group, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Halogenated organic compounds are of significant interest in drug development due to their ability to modulate the lipophilicity, metabolic stability, and binding affinity of molecules.[1] The ethoxy group can also influence the compound's pharmacokinetic profile.

Core Chemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be identified.[2] For a more detailed, albeit predictive, understanding, a comparison with the well-characterized analogue, 5-Bromo-1,3-dichloro-2-fluorobenzene, is presented.

Table 1: Identifier and Basic Properties
PropertyThis compound5-Bromo-1,3-dichloro-2-fluorobenzene (Analogue)
IUPAC Name This compound5-Bromo-1,3-dichloro-2-fluorobenzene
CAS Number 749932-70-5[3]17318-08-0[4][5]
Molecular Formula C₈H₇BrCl₂O[2]C₆H₂BrCl₂F[5]
Molecular Weight 269.95 g/mol 243.89 g/mol [5]
Canonical SMILES CCOC1=C(C=C(C=C1Cl)Br)ClC1=C(C(=C(C=C1F)Cl)Br)Cl
InChI Key Not AvailableMMJSIYGLDQNUTH-UHFFFAOYSA-N
Table 2: Predicted and Comparative Physicochemical Properties
PropertyThis compound (Predicted)5-Bromo-1,3-dichloro-2-fluorobenzene (Experimental Data)
Physical State Likely a liquid or low-melting solidPale-yellow to Yellow-brown to Brown Solid or Liquid[6]
Boiling Point Expected to be > 234 °C234 °C[7]
Melting Point Not Available23-29 °C
Density Expected to be slightly lower than 1.823 g/cm³1.823 g/cm³[7]
Flash Point Expected to be > 96 °C96 °C[7]
Solubility Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in organic solvents.
Refractive Index Not Available1.567[7]

Note: Predicted properties for this compound are based on trends observed in halogenated aromatic compounds, where the replacement of fluorine with a larger ethoxy group would be expected to increase the boiling point and slightly decrease the density.

Proposed Synthesis Pathway

Williamson Ether Synthesis Precursor 5-Bromo-1,3-dichloro-2-phenol Product This compound Precursor->Product Williamson Ether Synthesis Reagent Ethyl halide (e.g., Iodoethane) + Base (e.g., NaH, K₂CO₃) Reagent->Product

Caption: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol: General Williamson Ether Synthesis

The following is a generalized protocol that could be adapted for the synthesis of this compound.

  • Deprotonation of the Phenol: To a solution of 5-bromo-1,3-dichloro-2-phenol in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a slight excess of a base (e.g., sodium hydride or potassium carbonate). The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Addition of the Ethylating Agent: An ethyl halide, such as iodoethane or bromoethane, is added to the reaction mixture.

  • Reaction: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Synthesis of Analogue: 5-Bromo-1,3-dichloro-2-fluorobenzene

Several synthetic routes for 5-Bromo-1,3-dichloro-2-fluorobenzene have been documented, which could potentially be adapted. One common method involves a Sandmeyer-type reaction starting from a substituted aniline.[5]

Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene cluster_0 Diazotization cluster_1 Sandmeyer Reaction Aniline 3,5-dichloro-4-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, H₂SO₄ Product 5-Bromo-1,3-dichloro-2-fluorobenzene Diazonium->Product CuBr, HBr

Caption: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via diazotization and Sandmeyer reaction.

Experimental Protocol: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene
  • Diazotization: 3,5-dichloro-4-fluoroaniline is dissolved in sulfuric acid. This solution is then treated with an aqueous solution of sodium nitrite in a tubular reactor to form the diazonium salt intermediate.

  • Sandmeyer Reaction: The diazonium salt intermediate is added dropwise to a heated solution (100-130 °C) of cuprous bromide in hydrobromic acid.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an after-treatment to isolate the crude product. The final product is obtained after purification.

Spectroscopic Analysis (Predictive)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group. The two aromatic protons would likely appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The ethoxy group would exhibit a quartet for the methylene (-CH₂-) protons (likely around δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (likely around δ 1.3-1.6 ppm).

¹³C NMR

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The six aromatic carbons would resonate in the typical downfield region for substituted benzenes, and the two carbons of the ethoxy group would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The presence of C-Cl and C-Br bonds would also give rise to absorptions in the fingerprint region. Data for ethoxybenzene shows characteristic peaks for the ether linkage.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. These compounds can be irritants to the skin, eyes, and respiratory system.[7] They are generally insoluble in water and should be disposed of as hazardous organic waste according to local regulations.

Conclusion

This compound is a chemical entity with potential applications in synthetic chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties through analogy with closely related compounds and established chemical principles. The proposed synthetic route via Williamson ether synthesis offers a viable method for its preparation, enabling further research into its properties and potential applications. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

5-Bromo-1,3-dichloro-2-ethoxybenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, weight, and computed properties of 5-Bromo-1,3-dichloro-2-ethoxybenzene, a halogenated aromatic ether. The information is presented to support research and development activities where this compound may be of interest as a chemical intermediate or building block.

Molecular Structure and Properties

This compound is a substituted benzene ring with one bromo, two chloro, and one ethoxy group. The precise arrangement of these substituents is key to its chemical reactivity and properties.

Molecular Structure:

this compound Structure

Figure 1: 2D structure of this compound.

The quantitative properties of this molecule, as computed by PubChem, are summarized in the table below for ease of reference and comparison.[1]

PropertyValueSource
Molecular Formula C₈H₇BrCl₂OPubChem[1]
Molecular Weight 269.95 g/mol PubChem (Computed)[1]
IUPAC Name This compoundPubChem[1]
InChI Key N/A-
Canonical SMILES CCOC1=C(C=C(C=C1Cl)Br)ClPubChem[1]
CAS Number Not Available-
PubChem CID 46739374PubChem[1]

Experimental Protocols

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

G Logical Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_documentation Data Finalization synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis purity_analysis->data_analysis documentation Documentation & Reporting data_analysis->documentation

References

In-depth Technical Guide on CAS Number 749932-70-5: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific information regarding the synthesis, characterization, and biological activity of the compound with CAS number 749932-70-5. While this compound is listed by several chemical suppliers, detailed experimental protocols, quantitative characterization data, and associated signaling pathways are not described in the accessible scientific literature.

The absence of published research prevents the creation of an in-depth technical guide as requested. Information on reaction schemes, purification methods, spectroscopic data (e.g., NMR, mass spectrometry), and biological targets or mechanisms of action for this specific molecule is not available.

General searches for related chemical classes, such as hydrazones, indicate a broad spectrum of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Hydrazone moieties (-CONHN=CH-) are known to be incorporated into various molecular skeletons to enhance biological activity, often through interactions like hydrogen bonding with target proteins.[4] However, without specific studies on CAS 749932-70-5, it is impossible to attribute any of these general properties to this particular compound.

Due to the lack of specific data, the following sections, which would typically form the core of a technical guide, cannot be provided:

  • Synthesis Protocols: Detailed experimental procedures, including reagents, reaction conditions, and purification methods.

  • Quantitative Data Summary: Tables of physical and chemical properties, such as melting point, solubility, and spectroscopic data.

  • Characterization Data: In-depth analysis of NMR, mass spectrometry, HPLC, or other analytical data.

  • Signaling Pathway and Workflow Diagrams: Visual representations of biological mechanisms or experimental processes.

At present, the scientific community has not published research detailing the synthesis and characterization of CAS number 749932-70-5. Therefore, a technical guide that meets the specified requirements cannot be generated. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to establish its synthetic route, characterize its properties, and investigate its potential biological activities. Further investigation into proprietary databases or direct contact with chemical suppliers may yield additional information, but such data is not available in the public domain.

References

Spectroscopic Profile of 5-Bromo-1,3-dichloro-2-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1,3-dichloro-2-ethoxybenzene (C₈H₇BrCl₂O). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of spectroscopy and analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7Singlet1HAr-H
~ 4.1 - 4.3Quartet2H-O-CH₂-CH₃
~ 1.4 - 1.6Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-O (Aromatic)
~ 135 - 140C-Cl (Aromatic)
~ 130 - 135C-H (Aromatic)
~ 115 - 120C-Br (Aromatic)
~ 65 - 70-O-CH₂-CH₃
~ 15 - 20-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1550 - 1450Medium-StrongC=C stretch (aromatic ring)
1250 - 1200StrongC-O-C stretch (asymmetric)
1100 - 1000StrongC-O-C stretch (symmetric)
850 - 750StrongC-Cl stretch
700 - 600Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityAssignment
282/284/286/288High[M]⁺ (Molecular ion with isotopic pattern for Br and Cl)
253/255/257/259Medium[M - C₂H₅]⁺
225/227/229Medium[M - C₂H₅O]⁺
146/148Medium[M - Br - C₂H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are acquired on a 400 MHz (or higher field) spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. Proton-decoupled ¹³C NMR spectra are generally recorded to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) - IR Spectroscopy

A small amount of the solid or liquid sample of this compound is placed directly onto the diamond or germanium crystal of the ATR accessory. For a solid sample, a pressure arm is used to ensure good contact between the sample and the crystal surface.

A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The typical spectral range is 4000-400 cm⁻¹. After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for pure samples.

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Direct_Application Direct Application to ATR Crystal (IR) Sample->Direct_Application Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C Analysis) Dissolution->NMR IR FT-IR Spectrometer (Vibrational Analysis) Direct_Application->IR MS Mass Spectrometer (Mass & Fragmentation Analysis) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Isotopic Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Due to a lack of publicly available experimental data for this specific compound, this document focuses on established experimental protocols and best practices relevant to halogenated aromatic ethers. It is designed to equip researchers with the necessary frameworks to conduct their own empirical studies. The guide includes detailed experimental workflows, data presentation templates, and visualizations to aid in the design and execution of solubility and stability assessments.

Introduction

This compound is a substituted aromatic ether. Halogenated benzene derivatives are common structural motifs in pharmaceuticals, agrochemicals, and materials science. The substitution pattern—a bromine atom, two chlorine atoms, and an ethoxy group—suggests that the compound is likely to be lipophilic and possess low aqueous solubility. Its stability will be influenced by the strength of the carbon-halogen and carbon-ether bonds and the overall electronic nature of the substituted ring. A thorough understanding of its solubility and stability is critical for any potential application, from drug formulation to material science.[1][2]

This guide outlines the standard experimental procedures to quantitatively determine these key physicochemical properties.

Physicochemical Properties (Theoretical)

While experimental data is not available, the following table summarizes predicted properties for this compound. These values are typically generated using computational models and should be confirmed by empirical testing.

PropertyPredicted Value/InformationData Source
Molecular FormulaC₈H₇BrCl₂OPubChem
Molecular Weight285.95 g/mol PubChem
XLogP34.4PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors1PubChem
AppearanceExpected to be a solid or liquidN/A

Solubility Assessment

The solubility of a compound is a critical parameter, influencing its bioavailability and formulation.[3][4] For a compound like this compound, which is predicted to be poorly soluble in water, both kinetic and thermodynamic solubility should be assessed.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, common organic solvents like ethanol, DMSO, methanol)

  • Shaker or rotator capable of constant temperature control

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved material settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Experimental Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility is a high-throughput method used in early drug discovery to measure the solubility of a compound from a DMSO stock solution into an aqueous buffer.[3][5]

Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96- or 384-well microplates

  • Automated liquid handler for serial dilutions

  • Plate-based nephelometer or light-scattering instrument

Procedure:

  • Prepare serial dilutions of the compound's DMSO stock solution in the microplate.

  • Add the aqueous buffer to each well, causing the compound to precipitate if its solubility limit is exceeded.

  • Measure the light scattering or turbidity in each well using a nephelometer.

  • Plot the light scattering signal against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.[5]

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format. The following is a template for presenting such data.

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Purified Water25Shake-Flaske.g., < 1e.g., < 3.5
PBS (pH 7.4)37Shake-Flaske.g., < 1e.g., < 3.5
0.1 N HCl37Shake-Flaske.g., < 1e.g., < 3.5
Ethanol25Shake-Flaske.g., > 1000e.g., > 3500
DMSO25Shake-Flaske.g., > 2000e.g., > 7000
PBS (pH 7.4) from DMSO stock25Nephelometrye.g., 5.2e.g., 18.2

Note: The values in this table are illustrative examples and do not represent actual experimental data for this compound.

Stability Assessment

Chemical stability testing evaluates the extent to which a compound retains its initial properties over time under the influence of various environmental factors such as temperature, humidity, and pH.[6][7][8]

Experimental Protocol: Stability in Solution

This protocol, based on ICH guidelines, assesses the stability of the compound in different aqueous solutions.[6][9]

Objective: To determine the degradation rate of the compound in aqueous buffers at different pH values and temperatures.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 4, 7.4, and 9)

  • Co-solvent (e.g., acetonitrile or methanol) if needed to achieve an initial target concentration

  • Temperature-controlled incubators or water baths

  • HPLC-UV or LC-MS system for quantification of the parent compound and detection of degradation products

Procedure:

  • Prepare a stock solution of the compound in a suitable co-solvent.

  • Spike the stock solution into the pre-warmed aqueous buffers to a final concentration (e.g., 5-10 µM). The final concentration of the co-solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Incubate the solutions at one or more temperatures (e.g., 25 °C, 40 °C, 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Immediately quench any further degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) and store at low temperature (e.g., -20 °C) until analysis.

  • Analyze the samples by HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to time zero. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the concentration versus time.

Experimental Protocol: Solid-State Stability (Accelerated)

Accelerated stability testing uses exaggerated storage conditions to predict the shelf life of a substance in a shorter time frame.[6][7]

Objective: To evaluate the stability of the solid compound under conditions of high temperature and humidity.

Materials:

  • Solid this compound

  • Controlled environment stability chambers

  • Appropriate sample containers (e.g., glass vials with inert caps)

  • Analytical method (e.g., HPLC-UV) to assess purity and degradation

Procedure:

  • Place accurately weighed samples of the solid compound into vials.

  • Store the vials in stability chambers under accelerated conditions (e.g., 40 °C / 75% Relative Humidity).

  • At designated time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.[7][10]

  • Visually inspect the sample for any changes in physical appearance (e.g., color, melting).

  • Dissolve the sample in a suitable solvent and analyze its purity by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Quantify the amount of the parent compound remaining and any major degradation products formed.

Data Presentation: Stability

Stability data should be tabulated to show the percentage of the compound remaining over time under various conditions.

Solution Stability Data Template:

Buffer pHTemperature (°C)Time (hours)% Remaining (Mean ± SD)Half-life (t₁/₂) (hours)
4.0400100
24e.g., 98.5 ± 1.1e.g., > 100
48e.g., 96.8 ± 1.5
7.4400100
24e.g., 99.1 ± 0.8e.g., > 100
48e.g., 98.2 ± 1.0
9.0400100
24e.g., 85.3 ± 2.2e.g., 75
48e.g., 72.1 ± 2.5

Note: The values in this table are illustrative examples and do not represent actual experimental data.

Solid-State Stability Data Template:

ConditionTime (months)AppearancePurity by HPLC (%)Major Degradants (%)
40 °C / 75% RH0e.g., White solide.g., 99.8e.g., < 0.05
1e.g., No changee.g., 99.7e.g., 0.1
3e.g., No changee.g., 99.5e.g., 0.2
6e.g., Faint yellowe.g., 99.1e.g., 0.5

Note: The values in this table are illustrative examples and do not represent actual experimental data.

Mandatory Visualizations

As no specific biological signaling pathways involving this compound have been identified, the following diagrams illustrate the experimental workflows for determining its solubility and stability.

G cluster_prep Sample Preparation cluster_analysis Analysis prep Add excess compound to solvent agitate Agitate at constant temp (24-72h) prep->agitate centrifuge Centrifuge to separate solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for analysis supernatant->dilute quantify Quantify via HPLC/LC-MS dilute->quantify

Caption: Workflow for Thermodynamic Solubility Testing.

G cluster_incubation Incubation cluster_sampling Sampling and Analysis prep Prepare solution of compound in buffer (pH 4, 7.4, 9) incubate Incubate at constant temp prep->incubate sample Withdraw aliquots at time points (0, 2, 4... hrs) incubate->sample quench Quench reaction & store frozen sample->quench analyze Analyze % remaining by HPLC/LC-MS quench->analyze result Calculate Half-Life (t½) analyze->result

Caption: Workflow for Solution Stability Assessment.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility and stability of this compound. While specific data for this compound is not currently available in the public domain, the detailed protocols and data presentation formats outlined herein offer a clear path for researchers to generate the necessary empirical data. The application of standardized methods such as the shake-flask protocol and ICH-guided stability studies is essential for accurately characterizing this compound for its potential use in research and development.

References

Reactivity Profile of 5-Bromo-1,3-dichloro-2-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 5-bromo-1,3-dichloro-2-ethoxybenzene, a halogenated aromatic ether of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and draws analogies from structurally related molecules, particularly its fluoro and methoxy analogs, to forecast its behavior in key cross-coupling reactions. The document outlines the anticipated regioselectivity in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, supported by a discussion of the relative reactivity of aryl halides. Detailed, generalized experimental protocols for these transformations are provided, along with tabulated data presenting predicted reaction parameters. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the molecule's synthetic potential. This guide serves as a valuable resource for researchers planning to utilize this compound in the synthesis of complex organic molecules.

Introduction

This compound is a polyhalogenated aromatic ether with a unique substitution pattern that makes it an attractive building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms—one bromine and two chlorines—at specific positions on the benzene ring, combined with an activating ethoxy group, offers the potential for selective functionalization through various cross-coupling methodologies. This guide focuses on predicting the reactivity of this molecule, with a particular emphasis on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic synthesis.

Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be found in chemical databases.

PropertyValueSource
Molecular Formula C₈H₇BrCl₂OPubChem[1]
Molecular Weight 285.95 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number Not available
Predicted XLogP3 4.5PubChem[1]

Note: Most properties are computationally predicted due to a lack of experimental data.

Predicted Reactivity Profile

The reactivity of this compound is primarily dictated by the nature and position of its substituents on the aromatic ring. The ethoxy group at the 2-position is an electron-donating group, which can influence the electronic density of the ring and the reactivity of the adjacent halogen atoms. The key to exploiting the synthetic utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds.

Regioselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl.[2][3] This established trend is fundamental to predicting the regioselectivity of reactions involving this compound.

It is therefore highly probable that the C-Br bond will react selectively over the two C-Cl bonds under carefully controlled reaction conditions. This allows for the initial functionalization at the 5-position, leaving the chloro substituents available for subsequent transformations if desired.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4][5] For this compound, it is anticipated that the reaction with an organoboron reagent will proceed selectively at the C-Br bond.

Suzuki_Miyaura_Pathway A 5-Bromo-1,3-dichloro- 2-ethoxybenzene D Oxidative Addition (Selective at C-Br) A->D B Organoboron Reagent (R-B(OR')2) E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 5-R-1,3-dichloro- 2-ethoxybenzene F->G H Base H->E

Figure 1: Predicted Suzuki-Miyaura coupling pathway for this compound.

The following table outlines predicted conditions for the selective Suzuki-Miyaura coupling at the C-Br position of this compound, based on general protocols for polyhalogenated arenes.[6][7][8]

ParameterPredicted ConditionsRationale/Comments
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Choice depends on the coupling partners and desired reactivity. Pd(PPh₃)₄ is a common choice for aryl bromides.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective for cross-coupling of aryl chlorides, but are also beneficial for promoting the reaction of aryl bromides at lower temperatures.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEtThe choice of base is crucial and can influence the reaction rate and yield. An aqueous solution of the base is often used.
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.
Temperature 60-100 °CLower temperatures may favor selectivity for the C-Br bond.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS for completion.
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.01-0.05 equiv) and the ligand (if required) to the flask.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10] Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the C-Br bond of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Amine, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Final Product G->H

Figure 2: Generalized experimental workflow for Buchwald-Hartwig amination.

The following table provides predicted conditions for the selective amination at the C-Br position of this compound, based on established protocols.[11][12][13]

ParameterPredicted ConditionsRationale/Comments
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors for Buchwald-Hartwig amination.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are generally required for efficient C-N bond formation.
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are typically used. The choice of base can depend on the amine and substrate.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-120 °CHigher temperatures are often required for the amination of aryl bromides.
Reaction Time 4-24 hoursMonitored by TLC or GC-MS for completion.
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (0.01-0.05 equiv), the ligand (0.01-0.06 equiv), and the base (1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the amine (1.1-1.2 equiv) followed by the anhydrous solvent via syringe.

  • Place the reaction tube in a preheated oil bath and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired arylamine.

Other Potential Reactions

While this guide focuses on Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of this compound is not limited to these transformations. Other potential reactions, also likely to proceed selectively at the C-Br bond, include:

  • Sonogashira Coupling: For the formation of C-C triple bonds.

  • Heck Coupling: For the formation of C-C double bonds.

  • Stille Coupling: Another versatile C-C bond-forming reaction.

  • Hartwig-Buchwald Etherification: For the synthesis of diaryl ethers.

  • Lithiation/Grignard Formation: The C-Br bond could potentially undergo metal-halogen exchange to form an organometallic reagent, which can then be reacted with various electrophiles.

Conclusion

This compound presents itself as a synthetically valuable building block due to the anticipated selective reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This technical guide provides a predictive framework for its reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, based on established chemical principles and data from analogous compounds. The provided generalized experimental protocols and tabulated reaction conditions are intended to serve as a starting point for the development of specific synthetic methodologies. Further experimental validation is necessary to fully elucidate the reactivity profile of this compound and unlock its full potential in the synthesis of novel molecules for various applications. Researchers are encouraged to use this guide as a foundational resource for their synthetic endeavors involving this promising polyhalogenated aromatic ether.

References

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Bromo-1,3-dichloro-2-ethoxybenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its logical synthesis, predicted physicochemical and spectroscopic properties, and potential reactivity. The information is presented to support further research and application development.

Physicochemical Properties

Table 1: Physicochemical Properties of 4-Bromo-2,6-dichlorophenol (Precursor) and Predicted Properties of this compound (Product)

Property4-Bromo-2,6-dichlorophenol (CAS: 3217-15-0)This compound (Predicted)
Molecular Formula C₆H₃BrCl₂OC₈H₇BrCl₂O
Molecular Weight 241.89 g/mol 269.94 g/mol
Appearance SolidColorless to light yellow liquid or low melting solid
Boiling Point Not availableEstimated >250 °C
Melting Point 66-69 °CEstimated <30 °C
Solubility Soluble in organic solventsSoluble in common organic solvents (e.g., DCM, ether, ethyl acetate)
pKa Not availableNot applicable

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Proposed Synthetic Pathway

The synthesis proceeds in two main steps:

  • Deprotonation of 4-Bromo-2,6-dichlorophenol: The phenolic proton is acidic and can be removed by a suitable base to form the corresponding phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether.

G cluster_0 Synthesis of this compound A 4-Bromo-2,6-dichlorophenol B Sodium Ethoxide (in situ) A->B + Base (e.g., NaH, K2CO3) in polar aprotic solvent (e.g., DMF, Acetonitrile) D This compound B->D + Ethyl Iodide (S_N2 reaction) C Ethyl Iodide C->D

Figure 1: Proposed Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-Bromo-2,6-dichlorophenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Bromo-2,6-dichlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 eq) can be used as the base.

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

  • Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~7.5 (s, 2H, Ar-H)
¹³C NMR δ (ppm): ~15 (-OCH₂CH₃), ~65 (-OCH₂CH₃), ~115 (C-Br), ~130 (Ar-C-H), ~135 (Ar-C-Cl), ~155 (Ar-C-O)
IR (Infrared) ν (cm⁻¹): ~2980-2850 (C-H, alkyl), ~1550, 1470 (C=C, aromatic), ~1250, 1040 (C-O, aryl ether), ~800-600 (C-Cl, C-Br)
Mass Spec. (EI) m/z (%): 270/272/274 (M⁺, isotopic pattern for BrCl₂), fragments corresponding to loss of ethyl, ethoxy, and halogen radicals.
Spectroscopic Analysis Workflow

The structural elucidation of the synthesized product would follow a standard analytical workflow.

G cluster_1 Spectroscopic Analysis Workflow A Synthesized Product B Mass Spectrometry (MS) A->B Determine Molecular Weight and Halogen Isotopic Pattern C Infrared (IR) Spectroscopy A->C Identify Functional Groups (Aryl ether, Alkyl C-H) D Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT) A->D Determine Carbon Skeleton and Proton Environment E Structural Confirmation of This compound B->E C->E D->E

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential hazards and recommended handling precautions for 5-Bromo-1,3-dichloro-2-ethoxybenzene, based on the available data for its fluoro-analog. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Hazard Identification and Classification

Based on the data for 5-Bromo-1,3-dichloro-2-fluorobenzene, the primary hazards associated with this class of halogenated aromatic ethers include skin, eye, and respiratory irritation.

GHS Hazard Classification (Surrogate Data)

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — single exposure (Respiratory system)3

GHS Label Elements (Surrogate Data)

PictogramSignal WordHazard Statements
GHS07WarningH315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes the available information for the surrogate compound, 5-Bromo-1,3-dichloro-2-fluorobenzene.

PropertyValue (for 5-Bromo-1,3-dichloro-2-fluorobenzene)
Molecular Formula C6H2BrCl2F
Molecular Weight 243.89 g/mol
Appearance Pale-yellow to Yellow-brown to Brown Solid or Liquid
Boiling Point 234°C
Density 1.823 g/cm³
Flash Point 96°C
Storage Temperature Room Temperature or 2-8°C

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges.[2]

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines a general procedure for safely weighing and preparing a solution of a halogenated aromatic ether like this compound.

Objective: To accurately weigh the compound and prepare a stock solution while minimizing exposure.

Materials:

  • This compound (or surrogate)

  • Analytical balance

  • Chemical fume hood

  • Appropriate solvent

  • Volumetric flask

  • Beakers and graduated cylinders

  • Spatula

  • Personal Protective Equipment (PPE) as specified in Section 3

Procedure:

  • Preparation: Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully transfer the desired amount of the compound into the beaker using a clean spatula.

    • Record the exact weight.

    • All weighing operations should be performed within the chemical fume hood.

  • Dissolution:

    • Add a small amount of the chosen solvent to the beaker containing the compound.

    • Gently swirl the beaker to dissolve the solid. Sonication may be used if necessary.

  • Solution Transfer and Dilution:

    • Once the solid is completely dissolved, carefully transfer the solution to a volumetric flask of the desired final volume.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the name of the compound, concentration, solvent, and date of preparation.

    • Store the solution according to the guidelines in Section 3.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste container.

Visualizations

Logical Workflow for Handling Halogenated Aromatic Ethers

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Review SDS Review Safety Data Sheet Risk Assessment Conduct Risk Assessment Review SDS->Risk Assessment Input for Select PPE Select Appropriate PPE Risk Assessment->Select PPE Determines Work in Fume Hood Work in Chemical Fume Hood Select PPE->Work in Fume Hood Required for Weighing Precise Weighing Work in Fume Hood->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Transfer Transfer to Final Container Dissolution->Transfer Decontamination Decontaminate Work Area Transfer->Decontamination Followed by Storage Proper Storage of Compound Transfer->Storage Waste Disposal Dispose of Hazardous Waste Decontamination->Waste Disposal

Caption: Workflow for safe handling of halogenated aromatic ethers.

Risk Assessment and Control Hierarchy

G cluster_risk Risk Management Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less hazardous form) Elimination->Substitution Engineering Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative Controls->PPE Least Effective Least Effective Most Effective Most Effective

Caption: Hierarchy of controls for managing chemical risks.

References

Commercial availability and suppliers of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-ethoxybenzene, a halogenated aromatic ether of interest in synthetic and medicinal chemistry. Due to its lack of ready commercial availability, this guide focuses on a proposed synthetic pathway, estimated physicochemical properties, and potential applications based on structurally related compounds. Detailed experimental protocols for the synthesis are provided, along with a summary of key data in a structured format. This document aims to serve as a valuable resource for researchers considering the synthesis and utilization of this compound in their work.

Commercial Availability and Suppliers

As of late 2025, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Researchers interested in this compound will likely need to undertake its synthesis. Key starting materials for the proposed synthetic route, such as 2,6-dichlorophenol and ethyl iodide, are readily available from a variety of chemical suppliers.

Proposed Synthesis

A two-step synthetic route is proposed for the preparation of this compound, commencing with the readily available 2,6-dichlorophenol. The synthesis involves an initial etherification followed by an electrophilic bromination.

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Aromatic Bromination A 2,6-Dichlorophenol B Sodium Ethoxide (in situ) A->B + NaH (or other strong base) in anhydrous solvent (e.g., THF, DMF) C 1,3-Dichloro-2-ethoxybenzene B->C + Ethyl Iodide (or other ethylating agent) D 1,3-Dichloro-2-ethoxybenzene E This compound D->E + Brominating Agent (e.g., NBS, Br2) with catalyst (e.g., FeBr3 or acid) in a suitable solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloro-2-ethoxybenzene (Williamson Ether Synthesis)

This procedure is adapted from standard Williamson ether synthesis protocols.

  • Materials:

    • 2,6-Dichlorophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl iodide (or ethyl bromide)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorophenol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (or THF).

    • Under a nitrogen atmosphere, cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,3-dichloro-2-ethoxybenzene.

Step 2: Synthesis of this compound (Electrophilic Aromatic Bromination)

The ethoxy group is an ortho-, para-directing group. Due to steric hindrance from the adjacent chlorine atoms, bromination is expected to occur at the para position (C5).

  • Materials:

    • 1,3-Dichloro-2-ethoxybenzene

    • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

    • Iron(III) bromide (FeBr₃) or a strong acid catalyst

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dichloro-2-ethoxybenzene (1.0 eq) in anhydrous DCM.

    • Add the catalyst, for example, a catalytic amount of iron(III) bromide.

    • Cool the mixture to 0 °C.

    • If using NBS (1.1 eq), add it portion-wise. If using liquid bromine (1.1 eq), add it dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction. If Br₂ was used, add saturated aqueous Na₂S₂O₃ solution to consume excess bromine. Then, wash with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₈H₇BrCl₂O
Molecular Weight 269.95 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogs.
Boiling Point > 200 °CEstimated to be higher than 2,4-dichloro-1-ethoxybenzene (190-191 °C).[1]
Melting Point Not readily estimatedCould be a low-melting solid.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate).Typical for halogenated aromatic ethers.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound. These predictions are based on standard chemical shift values and the analysis of similar structures.

Technique Predicted Data
¹H NMR - Aromatic protons: Two singlets or two doublets with a small coupling constant in the range of δ 7.0-7.5 ppm. - Ethoxy group: A quartet around δ 4.0-4.2 ppm (OCH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).
¹³C NMR - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to halogens and oxygen showing distinct shifts. - Ethoxy group: Two signals, one for the OCH₂ carbon (around δ 65-70 ppm) and one for the CH₃ carbon (around δ 14-16 ppm).
Mass Spec (EI) - Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and two chlorine atoms.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. It should be handled with the standard precautions for a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Applications and Research Directions

While specific applications for this compound are not documented, its structure suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: Halogenated aromatic compounds are common scaffolds in drug discovery. The presence of bromine and chlorine atoms can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. This compound could serve as a building block for the synthesis of novel bioactive molecules.

  • Agrochemicals: Many pesticides and herbicides are based on halogenated aromatic structures. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Materials Science: Substituted benzenes are precursors to various functional materials, including polymers and liquid crystals.

Signaling Pathways and Experimental Workflows

Currently, there is no published literature describing the involvement of this compound in any specific biological signaling pathways or established experimental workflows. Researchers investigating the biological activity of this compound would need to conduct initial screening assays to identify potential targets and mechanisms of action. A general workflow for such an investigation is outlined below.

G A Compound Synthesis and Purification B In Vitro Screening (e.g., enzyme assays, receptor binding assays, cell viability assays) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., Western blot, qPCR, reporter assays) C->D E In Vivo Studies (e.g., animal models of disease) D->E F Lead Optimization E->F

Caption: General workflow for biological evaluation of a novel compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational resource for its synthesis and characterization. The lack of commercial availability necessitates a de novo synthesis, for which a plausible and detailed protocol has been provided. The estimated physicochemical and spectroscopic data should aid in the identification and characterization of the synthesized compound. Further research is warranted to elucidate its biological activities and potential applications in drug discovery, agrochemicals, and materials science.

References

Methodological & Application

Application Note: A Protocol for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,3-dichloro-2-ethoxybenzene with various arylboronic acids. Due to the sterically hindered nature of this di-ortho-substituted aryl halide, specific considerations for catalyst, ligand, base, and solvent selection are critical for achieving high yields. This protocol offers a robust starting point for the synthesis of complex tri-substituted biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3]

This compound is a polyhalogenated and sterically hindered substrate. The two chlorine atoms ortho to the bromine-bearing carbon present a significant synthetic challenge. Successful coupling requires a catalytic system capable of overcoming the steric hindrance around the reaction center.[4] Catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the efficient oxidative addition of the palladium(0) catalyst to the sterically demanding aryl bromide.[5][6] This application note outlines an optimized protocol and provides data for guiding reaction development with this challenging substrate class.

General Reaction Scheme

The general transformation involves the coupling of this compound with a generic arylboronic acid to yield the corresponding biaryl product.

Reaction Scheme

Figure 1. General Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

3.1. Materials and Reagents

  • This compound (Substrate)

  • Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

  • Deionized Water (degassed)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere supply (Nitrogen or Argon)

3.2. Detailed Reaction Procedure

The following procedure describes a typical reaction on a 0.5 mmol scale.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add the arylboronic acid (0.6 mmol, 1.2 equiv.), the phosphine ligand (e.g., SPhos, 0.02 mmol, 4 mol%), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, 3 mL) and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.) followed by degassed water (0.5 mL). The use of a base is required to activate the boronic acid for transmetalation.[7][8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization Data and Reaction Scope

Achieving high yields for sterically hindered substrates requires careful optimization of reaction parameters. The following tables summarize typical conditions and expected outcomes based on literature for analogous systems.

Table 1. Screening of Catalytic Systems (Reaction Conditions: this compound (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), Base (K₃PO₄, 3.0 equiv.), Toluene/H₂O (6:1), 100 °C, 18 h)

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)< 10
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)75-85
3Pd(OAc)₂ (2)PCy₃ (4)60-70
4Pd₂(dba)₃ (1)SPhos (2)85-95
5Pd₂(dba)₃ (1)XPhos (2)80-90

Rationale: Bulky and electron-rich dialkylbiaryl phosphine ligands like SPhos and P(t-Bu)₃ are highly effective for coupling sterically hindered aryl halides, as they facilitate the oxidative addition and reductive elimination steps.[5][6]

Table 2. Effect of Base and Solvent (Reaction Conditions: this compound (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 18 h)

EntryBase (3.0 equiv.)Solvent (v/v)Yield (%)
1K₂CO₃Dioxane / H₂O (5:1)70-80
2K₃PO₄Dioxane / H₂O (5:1)88-96
3Cs₂CO₃Dioxane / H₂O (5:1)85-95
4K₃PO₄Toluene / H₂O (6:1)85-95
5K₃PO₄THF / H₂O (5:1)75-85

Rationale: Potassium phosphate (K₃PO₄) is often an excellent base for challenging Suzuki couplings, providing a good balance of reactivity and minimizing side reactions.[6] Dioxane and toluene are generally effective solvents.

Table 3. Scope of Arylboronic Acids (Optimized Conditions: Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ (3.0 equiv.), Dioxane/H₂O (5:1), 100 °C, 18 h)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-dichloro-1-ethoxy-4-phenylbenzene94
24-Methoxyphenylboronic acid2,6-dichloro-1-ethoxy-4-(4-methoxyphenyl)benzene91
34-Acetylphenylboronic acid1-(4'-(2,6-dichloro-1-ethoxy)phenyl)ethan-1-one85
43-Thiopheneboronic acid4-(3-thienyl)-2,6-dichloro-1-ethoxybenzene88
52-Naphthylboronic acid2,6-dichloro-1-ethoxy-4-(naphthalen-2-yl)benzene82

Visualized Workflows and Mechanisms

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Suzuki coupling protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup Assemble Flask & Purge with Inert Gas reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup atmosphere Prepare Inert Atmosphere (Ar/N2) atmosphere->setup addition Add Solvents & Reagents under Inert Atmosphere setup->addition heating Heat to 80-110 °C with Vigorous Stirring addition->heating monitor Monitor Progress (TLC / GC-MS) heating->monitor cool Cool to Room Temp monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

5.2. Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 trans-Ar¹-Pd(II)(X)L₂ ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 cis-Ar¹-Pd(II)(Ar²)L₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar¹-Ar² red_elim->product arx Ar¹-X arx->ox_add boronic Ar²-B(OR)₂ + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Coupling of 5-Bromo-1,3-dichloro-2-ethoxybenzene with Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the palladium-catalyzed Heck coupling of 5-bromo-1,3-dichloro-2-ethoxybenzene with various alkenes. The resulting substituted alkenes are valuable intermediates in the synthesis of complex organic molecules, with potential applications in pharmaceuticals and materials science. Given the polysubstituted nature of the aryl halide, these protocols offer a starting point for the development of specific synthetic routes.

Introduction to the Heck Coupling of this compound

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] The substrate, this compound, presents a unique combination of electronic and steric features. The presence of two electron-withdrawing chloro groups is expected to facilitate the initial oxidative addition step of the catalytic cycle. Conversely, the ethoxy group is electron-donating, and the overall substitution pattern may introduce steric hindrance that can influence reaction rates and yields.

The products of this reaction, substituted 1,3-dichloro-2-ethoxybenzenes, are versatile building blocks. The remaining chloro-substituents can be further functionalized through various cross-coupling reactions, allowing for the synthesis of a diverse range of complex molecules.

Synthesis of this compound

A plausible synthetic route to the starting material, which is not readily commercially available, could commence from 2,4-dichloro-3-fluoro-aniline. This can be achieved through a sequence of bromination, diazotization, and subsequent ethoxylation. It is important to note that specific conditions for the ethoxylation step would require experimental optimization.

Data Presentation: Representative Conditions for Heck Coupling of Substituted Aryl Bromides

The following table summarizes typical conditions for the Heck coupling of various substituted aryl bromides with common alkenes like styrene and acrylates. This data provides a valuable reference for optimizing the reaction of this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF6012High
4-BromoacetophenoneStyrenePd/C (0.1)-Na₂CO₃ (1.45)NMP1503>95
1,4-Diiodo-2,5-dimethoxybenzene2-Bromoalkyl arenePd(OAc)₂ (0.5)Oxazolinyl ligand (0.01)K₂CO₃ (3)DMA1404074
Substituted BromobenzenesStyrenePd(OAc)₂ (0.5)dppp (1.0)K₂CO₃ (6)DMA1404059-79
BromobenzeneButyl AcrylatePd nanoparticles on Al(OH)₃-Et₃NDMSOReflux-Good to High

Note: This table presents a selection of conditions from various sources and is intended to be illustrative. NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide, DMA = Dimethylacetamide, dppp = 1,3-Bis(diphenylphosphino)propane.

Experimental Protocols

Representative Protocol for the Heck Coupling of this compound with Styrene

This protocol is a representative example and may require optimization for specific alkenes and desired outcomes.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask, followed by styrene (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 1. Add this compound, Pd(OAc)₂, and PPh₃ to a dry Schlenk flask. prep2 2. Add anhydrous DMF, styrene, and K₂CO₃. prep1->prep2 Under inert atmosphere reaction 3. Heat to 100-120 °C with stirring. Monitor by TLC or GC-MS. prep2->reaction workup1 4. Cool, dilute with ethyl acetate, and wash with water and brine. reaction->workup1 workup2 5. Dry the organic layer and concentrate in vacuo. workup1->workup2 workup3 6. Purify by column chromatography. workup2->workup3 analysis 7. Characterize the product by NMR and Mass Spectrometry. workup3->analysis

Caption: Experimental workflow for the Heck coupling.

heck_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)-X(L)₂ oxidative_addition->pdi_complex alkene_coordination Alkene Coordination pdi_complex->alkene_coordination Alkene pi_complex [R-Pd(II)(alkene)-X(L)₂] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R'-Pd(II)-X(L)₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination Product hydrido_complex [H-Pd(II)-X(L)₂] beta_hydride_elimination->hydrido_complex reductive_elimination Reductive Elimination hydrido_complex->reductive_elimination Base reductive_elimination->pd0 -HBX

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of the sterically hindered and electron-rich aryl halide, 5-Bromo-1,3-dichloro-2-ethoxybenzene. This reaction is a powerful tool for the formation of a carbon-nitrogen bond, yielding a valuable substituted aniline intermediate for applications in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2] The reaction of this compound presents a challenge due to the steric hindrance imposed by the two ortho-chloro substituents and the electron-donating nature of the ethoxy group. Successful amination of this substrate requires careful selection of the catalyst, ligand, base, and reaction conditions to overcome these hurdles. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle with such demanding substrates.[3][4]

Data Presentation: Reaction Parameters for Analogous Systems

While specific data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of structurally similar, sterically hindered, and electron-rich aryl bromides with cyclic secondary amines like morpholine. This data provides a strong foundation for the successful application of the protocol below.

Aryl Bromide SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
2,6-DimethylbromobenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001885
1-Bromo-2,6-dichlorobenzenePiperidinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Dioxane1102478
4-Bromo-3-fluoroanisoleMorpholine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.2)Toluene801292
2-Bromo-1,3-dimethoxybenzeneMorpholinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1002088

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Amine, Base, and Solvent catalyst Add Palladium Pre-catalyst and Ligand reagents->catalyst Under inert gas inert Establish Inert Atmosphere (Nitrogen or Argon) catalyst->inert heating Heat Reaction Mixture with Stirring inert->heating monitoring Monitor Reaction Progress (TLC or GC/MS) heating->monitoring monitoring->heating Continue if incomplete quench Cool and Quench the Reaction monitoring->quench Upon completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

A generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.03 equiv, 3.0 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the aryl bromide) via syringe.

    • Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.

    • Heat the mixture to 100-110 °C using a preheated oil bath or heating mantle.

    • Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(2,6-dichloro-3-ethoxyphenyl)morpholine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HBr (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Application Notes: Halogenated Phenylbromides as Agrochemical Intermediates

Halogenated aromatic compounds are fundamental building blocks in the design of modern agrochemicals. The specific arrangement of halogen atoms on the phenyl ring significantly influences the biological activity, environmental persistence, and selectivity of the final active ingredient.[2]

1.1. Role in Synthesis

Compounds like 5-Bromo-1,3-dichloro-2-fluorobenzene serve as key intermediates for synthesizing complex active ingredients for pesticides and herbicides.[1][2] Their utility stems from the unique substitution pattern:

  • Dichloro/Fluoro Substitution: The chlorine and fluorine atoms enhance the molecule's stability and influence its interaction with target receptors or enzymes in pests and weeds.[2]

  • Bromo Group: The bromine atom acts as a versatile reactive handle. It is particularly amenable to further chemical modifications, such as cross-coupling reactions, which allow for the introduction of diverse functional groups to create novel and highly specific active ingredients.[2]

1.2. Target Applications

Derivatives of these intermediates are explored for various agrochemical applications:

  • Insecticides/Acaricides: Used in the synthesis of isoxazoline derivatives, which exhibit potent insecticidal and acaricidal activities.[1]

  • Herbicides and Pesticides: The core structure is a scaffold for building a wide range of new pesticides and herbicides.[1][2]

  • Pharmaceuticals: Beyond agrochemicals, these intermediates are also vital in synthesizing active pharmaceutical ingredients (APIs), including anti-cancer and anti-tuberculosis drugs.[3]

The general workflow involves synthesizing the intermediate and then using it as a starting point for a multi-step synthesis to produce a candidate active ingredient, which then undergoes biological screening.

Experimental Protocols (Representative)

The following protocols are based on the synthesis of the representative intermediate, 5-Bromo-1,3-dichloro-2-fluorobenzene , as detailed in publicly available patents. These methods showcase the chemical transformations involved.

2.1. Protocol 1: Synthesis via Diazotization and Sandmeyer-type Reaction

This protocol describes the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-fluoroaniline, as adapted from patent CN103664511A.[4]

Materials:

  • 3,5-dichloro-4-fluoroaniline

  • 98% Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂) aqueous solution (30%)

  • Cuprous bromide (CuBr)

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation of Diazonium Salt:

    • Slowly add 90g (0.5 mol) of 3,5-dichloro-4-fluoroaniline to 135 ml of 98% sulfuric acid in a 1000 ml four-hole boiling flask while cooling to maintain a temperature below 5°C.

    • Once dissolved, begin the dropwise addition of 200 ml of 30% sodium nitrite aqueous solution.

    • After the addition is complete, allow the reaction to proceed for 2.5 hours under insulation. The resulting diazonium salt solution should be kept cold and used in the next step.

  • Sandmeyer-type Reaction:

    • In a separate 1000 ml four-hole boiling flask, add 71.5g (0.5 mol) of cuprous bromide to 100 ml of 48% hydrobromic acid.

    • Heat the mixture with stirring to 120°C.

    • Slowly add the previously prepared diazonium salt solution to the hot CuBr/HBr mixture.

    • After the addition is complete, maintain the temperature and insulate for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Perform an extraction using dichloromethane.

    • Wash the organic layer with an alkaline solution, followed by water.

    • Perform distillation under reduced pressure to purify the final product, 5-bromo-1,3-dichloro-2-fluorobenzene.

2.2. Protocol 2: Industrial Scale Continuous Synthesis

A refined industrial method uses a tubular reactor for the diazotization step to improve safety, stability, and yield.[4]

Procedure:

  • Diazotization in Tubular Reactor:

    • Prepare an ammonium salt solution by dissolving 900g (5 mol) of 3,5-dichloro-4-fluoroaniline in 1350 ml of 98% sulfuric acid.

    • Using separate pumps, feed the ammonium salt solution and 1400g of 30% sodium nitrite solution into a tubular diazotization reactor.

    • Maintain the reaction temperature inside the tube at 15-20°C using a water jacket. The residence time in the reactor is approximately 15 seconds.

  • Reaction and Work-up:

    • The output from the tubular reactor (diazonium salt) is fed directly into a reaction vessel containing 715g (6 mol) of cuprous bromide in 1000 ml of 48% hydrobromic acid, maintained at 100-130°C.

    • Following the reaction, cool the mixture and extract twice with dichloromethane.

    • The combined organic layers are washed, the solvent is evaporated, and the crude product is purified by vacuum rectification to yield the final product.

Quantitative Data

The following table summarizes the yield data from the described synthesis protocols.

ProtocolStarting Material (molar eq.)Key ReagentsTemperature (°C)Yield (%)Source
Protocol 1 (Lab Scale)3,5-dichloro-4-fluoroaniline (1 eq.)H₂SO₄, NaNO₂, CuBr, HBrDiazotization: <5°C; Sandmeyer: 120°C62%[4]
Protocol 2 (Industrial)3,5-dichloro-4-fluoroaniline (1 eq.)H₂SO₄, NaNO₂, CuBr, HBrDiazotization: 15-20°C; Sandmeyer: 100-130°C75%[4]

Diagrams and Workflows

4.1. Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway for 5-Bromo-1,3-dichloro-2-fluorobenzene as described in Protocol 1.

A 3,5-dichloro-4-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  < 5°C C 5-Bromo-1,3-dichloro-2-fluorobenzene B->C  CuBr, HBr  120°C

Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene.

4.2. Agrochemical Development Workflow

This diagram shows a generalized workflow for utilizing a chemical intermediate in the discovery and development of a new agrochemical active ingredient.

cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Development & Registration A Intermediate Synthesis (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene) B Functionalization (e.g., Cross-Coupling) A->B C Library of Candidate Active Ingredients B->C D High-Throughput Biological Screening C->D E Lead Identification D->E F Lead Optimization E->F G Field Trials & Efficacy Testing F->G H Toxicology & Environmental Studies G->H I Regulatory Submission H->I

Generalized agrochemical R&D workflow.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-ethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure features multiple halogen atoms with differential reactivity, offering a handle for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. This chemoselectivity allows for the targeted introduction of a wide array of substituents at the 5-position, making this molecule a valuable scaffold for the synthesis of complex molecules in the pharmaceutical and materials science industries.

These application notes provide a comprehensive overview of the potential palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. While specific examples with this substrate are not extensively documented in the literature, the following protocols are based on well-established methodologies for similar aryl bromides and serve as a detailed guide for reaction development and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Hypothetical Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

ParameterCondition
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂
Ligand PPh₃, SPhos, XPhos, RuPhos, dppf
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK
Solvent Toluene, Dioxane, THF, DMF/Water mixtures
Temperature 60-120 °C
Typical Loading 0.5-5 mol% Pd

Detailed Experimental Protocol (General)

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) are mixed. This mixture is then added to the Schlenk flask.

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Degassed solvent (e.g., Toluene/Water 10:1) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[2] It is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity.[3]

Hypothetical Reaction Scheme:

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides.

ParameterCondition
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃
Base Et₃N, DIPEA, K₂CO₃, NaOAc
Solvent DMF, DMAc, Acetonitrile, Toluene
Temperature 80-140 °C
Typical Loading 1-5 mol% Pd

Detailed Experimental Protocol (General)

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Solvent and Base Addition: The tube is purged with an inert gas. Degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv) are added via syringe.

  • Reaction: The tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 100-120 °C) with stirring. The reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium black. The filtrate is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of substituted alkynes.

Hypothetical Reaction Scheme:

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides.

ParameterCondition
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Source CuI (co-catalyst)
Ligand PPh₃
Base Et₃N, DIPEA, Piperidine
Solvent THF, DMF, Toluene, Amine (as solvent and base)
Temperature Room Temperature to 100 °C
Typical Loading 1-5 mol% Pd, 2-10 mol% CuI

Detailed Experimental Protocol (General)

  • Reaction Setup: A Schlenk flask is charged with this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise via syringe.

  • Reaction: The reaction is stirred at the appropriate temperature (e.g., room temperature or 50 °C) and monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.[6]

Hypothetical Reaction Scheme:

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

ParameterCondition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Typical Loading 1-4 mol% Pd

Detailed Experimental Protocol (General)

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: this compound (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., Toluene) are added.

  • Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel, eluting with the same solvent.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude material is purified by flash column chromatography or recrystallization.

Visualizations

General_Experimental_Workflow A Reaction Setup (Aryl Halide, Coupling Partner, Base) B Catalyst & Ligand Addition A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring E->F F->E Incomplete G Work-up (Quench, Extract, Dry) F->G Reaction Complete H Purification (Chromatography) G->H I Product H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(Br)L2->ArPd(II)(OR)L2 Ligand Exchange (+Base) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex ArPd(II)(Alkene)L2 ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)Pd(II)L2 Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination (+Base)

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Coupling_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR + Alkyne + Base Cu(I)C≡CR->Cu(I)Br Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Amine_Complex [ArPd(II)(HNR'R'')L2]Br ArPd(II)(Br)L2->Amine_Complex Amine Coordination Amido_Complex ArPd(II)(NR'R'')L Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Functionalization of the Aromatic Ring of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential methods for the functionalization of the aromatic ring of 5-Bromo-1,3-dichloro-2-ethoxybenzene. This versatile building block offers a reactive handle at the bromine-substituted position for the introduction of a wide array of chemical moieties, making it a valuable substrate in medicinal chemistry and materials science. The protocols outlined below are based on well-established synthetic transformations for aryl halides and serve as a starting point for the development of novel derivatives.

Introduction

This compound is a polysubstituted aromatic compound primed for selective functionalization. The carbon-bromine bond is the most reactive site for transformations such as palladium-catalyzed cross-coupling reactions, lithiation/Grignard formation followed by electrophilic quench, and other metal-catalyzed processes. The electron-donating ethoxy group and the electron-withdrawing chloro groups influence the reactivity of the aromatic ring and can be exploited for regioselective synthesis. These notes detail several key functionalization strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom is the preferred site of oxidative addition to the palladium catalyst over the more stable chlorine atoms.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and a boronic acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound285.961.01.0
Arylboronic acidVaries1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Hypothetical Data):

Coupling Partner (Arylboronic acid)ProductYield (%)
Phenylboronic acid5-Phenyl-1,3-dichloro-2-ethoxybenzene85-95
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,3-dichloro-2-ethoxybenzene80-90
3-Pyridinylboronic acid5-(3-Pyridinyl)-1,3-dichloro-2-ethoxybenzene75-85

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)BrL₂ Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)Ar'L₂ ArPdBr->ArPdAr_prime Ar'B(OH)₂ Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-Br (Substrate) Boronic Ar'B(OH)₂ + Base Product Ar-Ar' (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[1][2][3]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an arylamine from this compound and a primary or secondary amine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound285.961.01.0
AmineVaries1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.630.040.04
NaOt-Bu96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Hypothetical Data):

AmineProductYield (%)
Morpholine4-(2,6-Dichloro-3-ethoxyphenyl)morpholine80-90
AnilineN-(2,6-Dichloro-3-ethoxyphenyl)aniline75-85
n-ButylamineN-(2,6-Dichloro-3-ethoxyphenyl)-n-butylamine70-80

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)BrL₂ Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ ArPdBr->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)(NR'R'')L₂ ArPdAmine->ArPdAmido -H⁺ (Base) Deprotonation Deprotonation ArPdAmido->Pd0 Ar-NR'R'' RedElim Reductive Elimination ArX Ar-Br (Substrate) Amine HNR'R'' + Base Product Ar-NR'R'' (Product)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[2][4]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound285.961.01.0
Terminal AlkyneVaries1.21.2
Pd(PPh₃)₂Cl₂701.900.020.02
CuI190.450.040.04
Triethylamine (TEA)101.193.03.0
THF-5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Hypothetical Data):

Terminal AlkyneProductYield (%)
Phenylacetylene1,3-Dichloro-2-ethoxy-5-(phenylethynyl)benzene80-90
Trimethylsilylacetylene1,3-Dichloro-2-ethoxy-5-((trimethylsilyl)ethynyl)benzene85-95
1-Hexyne1,3-Dichloro-2-ethoxy-5-(hex-1-yn-1-yl)benzene75-85
Heck Reaction: C-C (sp²) Bond Formation

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[1]

Experimental Protocol: Heck Reaction

Objective: To synthesize a substituted alkene from this compound and an alkene.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound285.961.01.0
Alkene (e.g., Styrene)104.151.51.5
Pd(OAc)₂224.500.020.02
P(o-tolyl)₃304.370.040.04
Triethylamine (TEA)101.192.02.0
DMF-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Hypothetical Data):

AlkeneProductYield (%)
Styrene1,3-Dichloro-2-ethoxy-5-styrylbenzene70-80
n-Butyl acrylaten-Butyl 3-(2,6-dichloro-3-ethoxyphenyl)acrylate65-75

Lithiation and Grignard Formation

Halogen-metal exchange offers an alternative route to functionalize the aryl ring by forming a highly nucleophilic organometallic intermediate.

Lithiation and Electrophilic Quench

Treatment of this compound with a strong organolithium base at low temperature can result in bromine-lithium exchange. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Experimental Protocol: Lithiation and Electrophilic Quench

Objective: To functionalize this compound via a lithiated intermediate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound285.961.01.0
n-Butyllithium (2.5 M in hexanes)64.061.11.1
Electrophile (e.g., DMF)73.091.51.5
Anhydrous THF-10 mL-

Procedure:

  • To an oven-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 mmol) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Hypothetical Data):

ElectrophileProductYield (%)
DMF2,6-Dichloro-3-ethoxybenzaldehyde60-70
CO₂ (dry ice)2,6-Dichloro-3-ethoxybenzoic acid65-75
Trimethyl borate2,6-Dichloro-3-ethoxyphenylboronic acid55-65

Diagram: General Workflow for Functionalization

Functionalization_Workflow Start This compound PdCoupling Palladium-Catalyzed Cross-Coupling Start->PdCoupling Lithiation Lithiation / Grignard Formation Start->Lithiation Suzuki Suzuki Coupling (C-C sp²) PdCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N) PdCoupling->Buchwald Sonogashira Sonogashira (C-C sp) PdCoupling->Sonogashira Heck Heck Reaction (C-C sp²) PdCoupling->Heck Electrophile Electrophilic Quench Lithiation->Electrophile

Caption: Workflow for the functionalization of the starting material.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

The experimental protocols and data provided in these application notes are intended for guidance and are based on established chemical principles. The hypothetical yields are for illustrative purposes only. Researchers should conduct their own optimization studies to achieve the best results for their specific applications. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1,3-dichloro-2-ethoxybenzene.

Proposed Synthetic Pathway

The recommended synthetic route for this compound is a two-step process starting from 2,6-dichlorophenol. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by electrophilic bromination.

Synthetic Pathway A 2,6-Dichlorophenol B 1,3-Dichloro-2-ethoxybenzene A->B Ethoxylation (Williamson Ether Synthesis) C This compound B->C Bromination

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Ethoxylation Step Incomplete deprotonation of 2,6-dichlorophenol.Use a stronger base such as sodium hydride (NaH) instead of potassium carbonate (K₂CO₃). Ensure anhydrous conditions as water will consume the base.
Side reaction (E2 elimination) of the ethylating agent.Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as the electrophile. Avoid secondary or tertiary halides.[1][2][3]
Low reaction temperature leading to slow reaction rate.Increase the reaction temperature to the recommended range (e.g., reflux in a suitable solvent like acetone or DMF).[2]
Formation of Multiple Products in Bromination Over-bromination (di- or tri-brominated products).Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents).
Incorrect regioselectivity (bromination at other positions).The ethoxy group is a strong ortho-para director. Given the steric hindrance from the adjacent chlorine atoms, para-substitution is highly favored. If other isomers are observed, verify the structure of the starting material.
Difficult Purification of Final Product Presence of unreacted starting material (1,3-dichloro-2-ethoxybenzene).Improve the conversion of the bromination reaction by increasing the reaction time or slightly increasing the amount of brominating agent. Use column chromatography for purification if distillation is ineffective.
Presence of isomeric impurities.Optimize the bromination reaction conditions to maximize regioselectivity. Use a high-resolution analytical technique (e.g., GC-MS or HPLC) to assess purity and guide purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: 2,6-Dichlorophenol is the recommended starting material. The synthesis proceeds via a two-step route: ethoxylation followed by bromination.

Q2: Why is the Williamson ether synthesis the preferred method for the ethoxylation step?

A2: The Williamson ether synthesis is a robust and well-established method for forming ethers. It allows for the straightforward reaction of a phenoxide (from 2,6-dichlorophenol) with an ethyl halide to form the desired ether bond.[1][2][3]

Q3: What are the key parameters to control during the ethoxylation reaction to maximize yield?

A3: Key parameters include:

  • Choice of Base: A strong enough base is needed to fully deprotonate the phenol. Sodium hydride or potassium carbonate are common choices.

  • Ethylating Agent: A primary ethyl halide, such as ethyl iodide or ethyl bromide, should be used to minimize competing elimination reactions.[1][3]

  • Solvent: A polar aprotic solvent like DMF or acetone is suitable.

  • Temperature: The reaction is typically performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.[2]

Q4: How can I ensure the regioselectivity of the bromination step to obtain the 5-bromo isomer?

A4: The ethoxy group is a strong activating and ortho, para-directing group. The two ortho positions are sterically hindered by the adjacent chlorine atoms, which strongly favors the bromination at the para position (the 5-position). Using a mild brominating agent like N-bromosuccinimide (NBS) can further enhance selectivity.

Q5: What are the expected side products in this synthesis?

A5:

  • Ethoxylation: The main side product can be the alkene formed from the E2 elimination of the ethyl halide, especially if the reaction conditions are not optimal.[1]

  • Bromination: Potential side products include isomeric monobrominated compounds (though less likely due to directing group effects) and over-brominated products.

Q6: What purification techniques are most effective for the final product?

A6: The final product, this compound, is expected to be a solid or a high-boiling liquid. Recrystallization from a suitable solvent system is often effective for solids. For liquids or if recrystallization is not sufficient, column chromatography on silica gel or vacuum distillation can be employed for purification.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloro-2-ethoxybenzene

This protocol is based on the principles of the Williamson ether synthesis.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine 2,6-dichlorophenol, K₂CO₃, and acetone in a round-bottom flask. B Add ethyl iodide. A->B C Reflux the mixture for 12-24 hours. B->C D Cool the reaction mixture and filter off the solid K₂CO₃. C->D E Evaporate the acetone. D->E F Dissolve the residue in diethyl ether and wash with aqueous NaOH, then brine. E->F G Dry the organic layer over anhydrous MgSO₄. F->G H Evaporate the diethyl ether. G->H I Purify the crude product by vacuum distillation or column chromatography. H->I

Caption: Workflow for the synthesis of 1,3-Dichloro-2-ethoxybenzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,6-Dichlorophenol163.0010.0 g0.06131.0
Potassium Carbonate (K₂CO₃)138.2112.7 g0.09191.5
Ethyl Iodide155.9714.3 g (7.4 mL)0.09191.5
Acetone-150 mL--
Diethyl Ether-100 mL--
1 M Sodium Hydroxide (aq)-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-q.s.--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenol (10.0 g, 0.0613 mol), potassium carbonate (12.7 g, 0.0919 mol), and acetone (150 mL).

  • Stir the suspension and add ethyl iodide (7.4 mL, 0.0919 mol).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M aqueous sodium hydroxide (50 mL) to remove any unreacted phenol, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,3-dichloro-2-ethoxybenzene by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Expected Yield: 75-90%

Step 2: Synthesis of this compound

This protocol outlines the electrophilic bromination of 1,3-dichloro-2-ethoxybenzene.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 1,3-dichloro-2-ethoxybenzene in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). B Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). A->B C Reflux the mixture for 2-6 hours. B->C D Cool the reaction mixture and filter off the succinimide. C->D E Wash the filtrate with aqueous sodium thiosulfate, then water, and finally brine. D->E F Dry the organic layer over anhydrous Na₂SO₄. E->F G Evaporate the solvent. F->G H Purify the crude product by recrystallization or column chromatography. G->H

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1,3-Dichloro-2-ethoxybenzene191.045.0 g0.02621.0
N-Bromosuccinimide (NBS)177.984.89 g0.02751.05
Azobisisobutyronitrile (AIBN)164.210.043 g0.000260.01
Carbon Tetrachloride (CCl₄)-100 mL--
10% Sodium Thiosulfate (aq)-50 mL--
Water-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-q.s.--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloro-2-ethoxybenzene (5.0 g, 0.0262 mol) in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (4.89 g, 0.0275 mol) and AIBN (43 mg, 0.00026 mol).

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

  • Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate (50 mL) to remove any unreacted bromine, then with water (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane) or by column chromatography (silica gel, hexane/ethyl acetate gradient).

Expected Yield: 80-95%

References

Technical Support Center: Purification of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-1,3-dichloro-2-ethoxybenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system (eluent) for the column chromatography of this compound?

A1: For non-polar compounds like this compound, a non-polar solvent system is recommended. Based on structurally similar halogenated aromatic compounds, a good starting point is a mixture of hexane and ethyl acetate. A common starting ratio is in the range of 10:1 to 20:1 (hexane:ethyl acetate). For a very similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a hexane/ethyl acetate ratio of 15:1 has been successfully used. For the closely related 5-bromo-1,3-dichloro-2-fluorobenzene, pure n-hexane has been reported for fast column chromatography.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How do I determine the correct Rf value for my compound on TLC before running the column?

A2: An ideal Rf (Retardation factor) value for the desired compound on a TLC plate is typically between 0.2 and 0.4. This range generally ensures good separation from impurities and a reasonable elution time from the column. If your compound's Rf is too high (e.g., > 0.5) in a particular solvent system, the compound will elute too quickly from the column, leading to poor separation. If the Rf is too low (e.g., < 0.1), the elution will be prolonged, which can lead to band broadening and a large volume of solvent required.

Q3: My compound is not separating from an impurity. What can I do?

A3: If you are experiencing co-elution of your target compound and an impurity, consider the following troubleshooting steps:

  • Optimize the Eluent System: Try a different solvent system. If you are using a hexane/ethyl acetate system, you could try switching to a hexane/dichloromethane or a hexane/toluene system to alter the selectivity of the separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is most common, alumina or other specialized stationary phases could offer different separation characteristics.

  • Consider a Different Purification Technique: If column chromatography on silica does not provide adequate separation, other techniques such as preparative HPLC or crystallization might be necessary.

Q4: The compound is eluting very slowly or not at all. What is the problem?

A4: This issue, known as "streaking" or "tailing," can be caused by several factors:

  • Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column. You can gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.

  • Compound Insolubility: Your compound may be sparingly soluble in the chosen eluent, causing it to precipitate on the column. Ensure your compound is fully dissolved before loading it onto the column.

  • Strong Interaction with Silica: The compound might be interacting too strongly with the acidic silica gel. This can sometimes be mitigated by adding a small amount of a modifying agent like triethylamine to the eluent, although this is less common for non-polar compounds.

Q5: I am observing cracks in my silica bed. How does this affect my purification?

A5: Cracks in the silica bed create channels for the solvent and sample to flow through, bypassing the proper separation process. This leads to poor or no separation. Cracks are often caused by the silica gel running dry or by heat generated from the solvent wetting the silica. To avoid this, ensure the silica bed is always submerged in the solvent and pack the column carefully to avoid air pockets.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Incorrect eluent system.Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column packed improperly.Ensure the silica gel is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Compound Elutes Too Slowly or Tailing Eluent is not polar enough.Gradually increase the polarity of the eluent.
Compound has poor solubility in the eluent.Choose a solvent system in which the compound is more soluble.
Cracked Silica Bed Column ran dry.Always keep the solvent level above the top of the silica gel.
Heat of wetting.Allow the column to cool after packing before running the sample.
No Compound Eluting Compound may have decomposed on the silica.Test the stability of your compound on a small amount of silica before running a large-scale column.
Incorrect solvent system used.Double-check the solvents used to prepare the eluent.

Experimental Protocol

The following is a representative protocol for the purification of this compound by silica gel column chromatography. This protocol is based on methods used for structurally similar compounds and should be optimized for your specific experimental conditions.

1. Preparation of the Column:

  • Select a glass column of appropriate size. For purifying 1-2 grams of crude material, a column with a diameter of 2-3 cm and a length of 30-40 cm is a good starting point.

  • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., hexane:ethyl acetate 15:1). A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed when adding the sample and eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is within the silica bed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin collecting fractions in test tubes or other suitable containers. The size of the fractions will depend on the column size and the separation; 10-20 mL fractions are a reasonable starting point.

  • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash column chromatography).

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommended Value
Stationary Phase Silica Gel (60-120 mesh)
Eluent System Hexane:Ethyl Acetate (15:1 to 20:1 v/v)
Target Rf 0.2 - 0.4
Silica to Compound Ratio 50:1 to 100:1 (w/w)
Column Dimensions (for 1g scale) 2-3 cm diameter, 30-40 cm length

Visualizations

troubleshooting_logic cluster_separation Separation Issues cluster_elution_speed Elution Speed cluster_no_product No Product Recovery start Problem Encountered q_separation Poor or No Separation? start->q_separation q_elution_speed Elution Too Fast/Slow? start->q_elution_speed q_no_product No Compound Eluting? start->q_no_product ans_overloading Reduce Sample Load q_separation->ans_overloading Overloading? ans_eluent Optimize Eluent via TLC q_separation->ans_eluent Suboptimal Eluent? ans_repack Repack Column q_separation->ans_repack Bad Packing? ans_too_fast Decrease Eluent Polarity q_elution_speed->ans_too_fast Too Fast ans_too_slow Increase Eluent Polarity q_elution_speed->ans_too_slow Too Slow ans_decomposition Check Compound Stability q_no_product->ans_decomposition Decomposition? ans_wrong_solvent Verify Eluent Composition q_no_product->ans_wrong_solvent Wrong Eluent?

References

Technical Support Center: Recrystallization of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-1,3-dichloro-2-ethoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides a systematic approach to identify and resolve potential problems.

DOT Script for Troubleshooting Workflow:

TroubleshootingWorkflow start Problem Encountered no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue poor_yield Poor Crystal Yield start->poor_yield Issue colored_crystals Crystals are Colored start->colored_crystals Issue solution1 Induce Crystallization: - Scratch flask - Add seed crystal - Cool further no_crystals->solution1 Action solution5 Re-evaluate Solvent Choice no_crystals->solution5 If persists solution2 Re-dissolve and Cool Slowly Add more of the 'good' solvent Ensure melting point is above crystallization temp. oiling_out->solution2 Action oiling_out->solution5 If persists solution3 Reduce Solvent Volume Cool for longer Minimize transfers poor_yield->solution3 Action poor_yield->solution5 If persists solution4 Use Activated Charcoal Perform hot filtration colored_crystals->solution4 Action

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated aromatic ethers like this compound, several options should be considered. Based on the recrystallization of structurally similar compounds, a mixed solvent system of ethanol and water is a promising starting point. Alternatively, for haloaryl compounds, non-polar solvents like hexanes or petroleum ether can be effective.[1]

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Solvent Selection Guide (Qualitative)

Solvent/MixtureRationalePotential Issues
Ethanol/Water Used for a similar compound (5-bromo-2-chloro-4'-ethoxy benzophenone).[2] Good for moderately polar compounds.Oiling out if the initial ethanol concentration is too low or cooling is too rapid.
Hexanes Generally effective for haloaryl compounds.[1]May have low solubility even at boiling point, leading to large solvent volumes.
Petroleum Ether Similar to hexanes, a good option for non-polar compounds.[1]Flammability and low boiling point require careful handling.
Isopropanol A common recrystallization solvent that can be an alternative to ethanol.Similar potential for oiling out as with ethanol/water mixtures.
Q2: My compound is not crystallizing, what should I do?

If crystals do not form upon cooling, the solution may be supersaturated or too dilute. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.

  • Further Cooling: If initial cooling to room temperature is unsuccessful, try cooling the flask in an ice bath.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. A related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, has a melting point of 41-43°C, suggesting that this compound may also have a relatively low melting point.

To prevent oiling out:

  • Ensure Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of the dissolved compound may be too high. Reheat the solution and add more of the primary solvent to decrease the saturation point.

  • Adjust Solvent Composition: If using a mixed solvent system like ethanol/water, add more of the solvent in which the compound is more soluble (in this case, ethanol) before cooling.

Q4: The yield of my recrystallized product is very low. What went wrong?

Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Q5: My final crystals are colored, but the pure compound should be colorless. How do I remove the color?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

  • After dissolving your crude product in the hot solvent, cool the solution slightly to prevent bumping.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is based on the successful recrystallization of a structurally similar compound.[2]

DOT Script for Ethanol/Water Recrystallization Workflow:

Recrystallization_Ethanol_Water start Start dissolve Dissolve Crude Product in Minimum Hot Ethanol start->dissolve add_water Add Hot Water Dropwise until Solution becomes Cloudy dissolve->add_water reheat Reheat until Solution is Clear add_water->reheat cool_slowly Cool Slowly to Room Temperature reheat->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol/Water Mixture filter->wash dry Dry the Crystals wash->dry end End dry->end

Caption: Workflow for recrystallization using an ethanol/water mixed solvent system.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Recrystallization using a Single Solvent System (Hexanes)

This protocol is a general method for the recrystallization of haloaryl compounds.[1]

Methodology:

  • Dissolution: In an Erlenmeyer flask, add a small amount of hexanes to the crude this compound. Heat the mixture to the boiling point of the hexanes. Continue adding small portions of hot hexanes until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath to induce further crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the crystals to remove any residual solvent.

Disclaimer: The information provided is for guidance purposes only. Experimental conditions may need to be optimized for specific samples and scales. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Bromo-1,3-dichloro-2-ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents several challenges due to its electronic and steric properties. The presence of three halogen substituents, with bromine being the most reactive site for many cross-coupling reactions, requires careful optimization to achieve selective coupling at the C-Br bond. The two chlorine atoms and the ethoxy group create a sterically hindered environment around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.[1][2][3] Furthermore, the electron-donating nature of the ethoxy group can make the aryl halide less reactive towards oxidative addition.[2]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

A2: For a Suzuki-Miyaura coupling with a new or challenging substrate like this compound, a typical starting catalyst loading would be in the range of 1-5 mol% of the palladium precatalyst.[1][4] It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize by decreasing the catalyst amount in subsequent experiments.

Q3: How does the choice of ligand impact the catalyst loading?

A3: The choice of ligand is critical and directly influences the optimal catalyst loading. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos), are often employed for challenging substrates.[5][6][7] These ligands can stabilize the active palladium(0) species, promote the oxidative addition step, and facilitate the reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[5][7] The optimal palladium-to-ligand ratio is also a key parameter to investigate, with a 1:1 or 1:2 ratio being common starting points.[5]

Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?

A4: While the general principles of palladium-catalyzed cross-coupling are similar, the optimal catalyst system (precatalyst, ligand, base, solvent) often varies for different reaction types. For instance, Sonogashira couplings often benefit from the addition of a copper(I) co-catalyst, although copper-free systems are also available.[6][8] Heck reactions have their own specific considerations regarding the base and solvent.[9][10][11] Therefore, it is recommended to consult literature precedents for the specific type of cross-coupling reaction you are performing with this substrate.

Q5: What are the common side reactions to look out for?

A5: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation (replacement of the halogen with hydrogen), and catalyst deactivation leading to the formation of palladium black.[12][13][14] With a polyhalogenated substrate like this, there is also the risk of double-coupling or reaction at the less reactive C-Cl bonds, especially under harsh reaction conditions or with very active catalysts.[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield - Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be active enough for this sterically hindered and electron-rich substrate.[1][2] - Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[7][12] - Incorrect Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be appropriate for the reaction.[6][12][17]- Screen Different Ligands: Try bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] - Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. - Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, THF, often with water).[6][12][17]
Incomplete Conversion - Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. - Short Reaction Time: The reaction may require a longer time to reach completion.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%).[18] - Increase Reaction Time: Monitor the reaction by TLC or GC/LC-MS and extend the reaction time until the starting material is consumed.
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) - Sub-optimal Reaction Conditions: High temperatures or incorrect stoichiometry can promote side reactions.[13] - Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions.[12][14]- Optimize Temperature: Try running the reaction at a lower temperature for a longer duration.[19] - Degas Solvents Thoroughly: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen.[12][14] - Adjust Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid).
Reaction is Not Reproducible - Inconsistent Reagent Quality: The quality of the catalyst, ligand, base, or solvent may vary between batches. - Variations in Reaction Setup: Inconsistent degassing, moisture content, or temperature control can affect the outcome.- Use High-Purity Reagents: Ensure the use of fresh, high-purity reagents. - Standardize Experimental Procedure: Maintain consistent procedures for degassing, solvent drying, and temperature control.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is recommended.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.1-2.2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.022 mmol), and the base (e.g., 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X 5-Bromo-1,3-dichloro- 2-ethoxybenzene Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Organometallic_Reagent R-M Organometallic_Reagent->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand appropriate? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands (e.g., Buchwald/Hartwig type) Check_Catalyst->Screen_Ligands No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Screen_Ligands->Check_Conditions Optimize_Base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Conditions->Optimize_Base No Increase_Loading Increase catalyst loading incrementally Check_Conditions->Increase_Loading Yes, but incomplete Successful_Reaction Successful Reaction Check_Conditions->Successful_Reaction Yes, complete Optimize_Solvent Screen different solvents (Toluene, Dioxane, THF/H₂O) Optimize_Base->Optimize_Solvent Optimize_Temp Vary reaction temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Conditions Increase_Loading->Successful_Reaction

Caption: Troubleshooting workflow for optimizing catalyst loading and reaction conditions.

References

Overcoming low reactivity in reactions involving 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-1,3-dichloro-2-ethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low reactivity of this sterically hindered aryl halide.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reactivity of this compound is significantly influenced by steric and electronic factors. The molecule has two chlorine atoms and an ethoxy group positioned ortho to the bromine atom. This substitution pattern creates substantial steric hindrance around the reactive C-Br bond, which can impede the approach of a palladium catalyst for the initial oxidative addition step—often the rate-determining step in cross-coupling reactions.[1] Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electron density of the aromatic ring, affecting its reactivity.

Q2: Which halogen is expected to react selectively in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: I > Br > OTf >> Cl.[2] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. Under carefully controlled conditions, selective reaction at the C-Br bond can be achieved with high chemoselectivity.

Q3: What are the most common types of reactions where low reactivity is an issue for this compound?

A3: The most common challenges are encountered in palladium-catalyzed cross-coupling reactions that are sensitive to steric bulk. These include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[3][4]

  • Grignard Reagent Formation: Formation of an organomagnesium halide for subsequent reactions.

Q4: Can microwave irradiation improve reaction outcomes?

A4: Yes, microwave-assisted heating can be a highly effective strategy. It can significantly shorten reaction times and often leads to higher yields compared to conventional heating, particularly for sluggish reactions involving sterically hindered substrates.[5] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier for key steps in the catalytic cycle.

Troubleshooting Guides

This section provides specific troubleshooting advice for common synthetic transformations involving this compound.

General Troubleshooting Workflow for Low-Yield Reactions

If you are experiencing low yields or a complete lack of product, a systematic approach to troubleshooting is recommended. The following workflow outlines the key steps to diagnose and solve the issue.

G start Low Yield / No Reaction reagents Step 1: Verify Reagent Quality - Check purity of starting material - Ensure solvent is anhydrous - Use fresh, high-quality base start->reagents catalyst Step 2: Optimize Catalyst System - Increase catalyst loading (e.g., 1-5 mol%) - Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) reagents->catalyst Reagents OK success Problem Solved reagents->success Issue Found conditions Step 3: Adjust Reaction Conditions - Increase reaction temperature - Increase reaction time - Screen different solvents and bases catalyst->conditions No Improvement catalyst->success Yield Improved alternative Step 4: Consider Alternative Methods - Switch to a different cross-coupling reaction - Use microwave irradiation conditions->alternative Still Low Yield conditions->success Yield Improved alternative->success Yield Improved

Caption: General troubleshooting workflow for low-yield reactions.

Guide 1: Suzuki-Miyaura Coupling Issues

Problem: Low to no yield of the desired biaryl product when coupling this compound with an organoboron reagent.

Underlying Cause: The significant steric hindrance around the C-Br bond slows down the oxidative addition of the Pd(0) catalyst and subsequent steps like transmetalation.

Solutions:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of specialized ligands designed for sterically demanding substrates is critical.[6]

    • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to promote oxidative addition and reductive elimination for hindered substrates.[7]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for coupling sterically bulky substrates.[7]

  • Base and Solvent Choice: The choice of base and solvent system is crucial for an efficient transmetalation step.

    • Bases: Stronger, non-coordinating bases are often preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][8]

    • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.

  • Temperature: Elevated temperatures (e.g., 80-110 °C) are typically required to overcome the high activation energy of the reaction.[6]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100< 10(Illustrative)
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane10085[9] (Adapted)
Pd(PPh₃)₄ (5)NoneCs₂CO₃ (2)Ethanol100 (MW)92[5] (Adapted)
Pd(dppf)Cl₂ (3)NoneK₂CO₃ (2)DME8088[10] (Adapted)

Yields are illustrative and depend on the specific boronic acid partner.

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., SPhos, 0.03 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the vial and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_cycle Catalytic Cycle L2Pd0 L₂Pd(0) ArPdBr ArPd(II)(Br)L₂ L2Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR ArPd(II)(OR')L₂ ArPdBr->ArPdOR Base (M-OR') ArPdR ArPd(II)(R)L₂ ArPdOR->ArPdR Transmetalation (R-B(OR)₂) ArPdR->L2Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Guide 2: Buchwald-Hartwig Amination Issues

Problem: Poor conversion in the C-N cross-coupling of this compound with a primary or secondary amine.

Underlying Cause: Similar to Suzuki coupling, steric hindrance is the primary obstacle. The bulky environment makes both the oxidative addition and the final C-N reductive elimination steps challenging.[11]

Solutions:

  • Ligand Choice is Paramount: The success of the Buchwald-Hartwig amination hinges on the use of highly active, bulky, and electron-rich phosphine ligands.[12]

    • Biarylphosphine Ligands: Josiphos, Xantphos, or Buchwald's dialkylbiaryl phosphine ligands are essential for coupling hindered substrates.[4][13] These ligands promote the crucial reductive elimination step.

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine-catalyst intermediate to form the palladium-amido complex.

    • Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide (KOtBu) are commonly used.[3][8]

  • Solvent and Temperature:

    • Solvents: Anhydrous toluene, dioxane, or THF are suitable solvents.

    • Temperature: Reactions often require heating (80-110 °C) to proceed at a reasonable rate.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10025[4] (Adapted)
Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Dioxane11090[13] (Adapted)
Pd(OAc)₂ (1)RuPhos (2)KOtBu (1.5)Toluene10095(Illustrative)
P1 Catalyst (0.75)(GPhos)NaOTMS (1.05)THF5080-95[11] (Adapted)

Yields are illustrative and depend on the specific amine coupling partner.

  • In a glovebox, charge an oven-dried vial with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., Xantphos, 0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv).

  • Add anhydrous solvent (e.g., toluene), followed by the amine coupling partner (1.2 equiv).

  • Seal the vial, remove from the glovebox, and heat at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

G cluster_cycle Catalytic Cycle L2Pd0 L₂Pd(0) ArPdBr ArPd(II)(Br)L₂ L2Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [ArPd(II)(HNR₂)L₂]⁺ ArPdBr->ArPdAmine Amine Association (HNR₂) ArPdAmido ArPd(II)(NR₂)L₂ ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->L2Pd0 Reductive Elimination ArNR2 Ar-NR₂ ArPdAmido->ArNR2

Caption: Simplified Buchwald-Hartwig amination cycle.

Guide 3: Grignard Reagent Formation Issues

Problem: Failure to initiate the formation of the Grignard reagent (ArMgBr) from this compound.

Underlying Cause: The reaction between an aryl halide and magnesium metal occurs on the surface of the magnesium. A passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[14]

Solutions:

  • Magnesium Activation: This is the most critical step. The protective MgO layer must be disrupted.

    • Mechanical Activation: Vigorously stir the magnesium turnings or crush them in situ with a glass rod under an inert atmosphere.

    • Chemical Activation: Add a small crystal of iodine (I₂), which will etch the magnesium surface. Alternatively, use a few drops of 1,2-dibromoethane; the formation of ethylene bubbles indicates the activation is successful.[14]

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[14]

    • All glassware must be oven- or flame-dried immediately before use.

    • Solvents (typically THF or diethyl ether) must be rigorously dried (e.g., distilled from sodium/benzophenone).

  • Initiation:

    • Add only a small portion of your aryl bromide solution to the activated magnesium first.

    • Gentle heating may be required to start the reaction. An exothermic reaction and the disappearance of the iodine color (if used) are signs of initiation.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Assemble flame-dried glassware (three-neck flask, condenser, dropping funnel) under a positive pressure of Argon or Nitrogen.

  • Add magnesium turnings (1.2 equiv) to the flask.

  • Add a small crystal of iodine.

  • Add a small volume of anhydrous THF or diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv) in the anhydrous solvent.

  • Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium. If the reaction does not start, warm the flask gently with a heat gun until the iodine color fades and bubbling begins.

  • Once the reaction is initiated, add the rest of the solution dropwise at a rate that sustains a gentle reflux.

  • After the addition is complete, continue to stir the mixture (with heating if necessary) for 1-2 hours until most of the magnesium has been consumed.

  • The resulting dark grey or brown solution of the Grignard reagent is ready for use in subsequent reactions.

References

Preventing dehalogenation of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-1,3-dichloro-2-ethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation and other side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the dehalogenation of this compound during a reaction?

A1: Dehalogenation, specifically the replacement of the bromine atom with a hydrogen atom (hydrodehalogenation), is a common side reaction for aryl halides in palladium-catalyzed cross-coupling reactions.[1][2] The primary contributing factors include:

  • Catalyst System: Highly active palladium catalysts, especially those with very electron-rich and bulky phosphine ligands, can sometimes promote reductive dehalogenation.[3]

  • Hydrogen Donors: The presence of a hydrogen source in the reaction mixture is crucial for this side reaction. Common hydrogen donors can include solvents (like alcohols or THF), the amine substrate or base, or even water.[2][4]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

  • Base: Certain bases, particularly strong bases or those that can act as hydride donors, may contribute to dehalogenation.

Q2: How does the electronic nature of this compound affect its reactivity and susceptibility to dehalogenation?

A2: The substituents on the benzene ring significantly influence its electronic properties. The ethoxy group (-OEt) is an electron-donating group through resonance, which activates the ring and directs incoming electrophiles to the ortho and para positions.[5][6] Conversely, the chlorine atoms are electron-withdrawing through induction, which deactivates the ring.[6] This combination of an activating and deactivating group can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, but also potentially more prone to side reactions like dehalogenation, especially under harsh conditions.

Q3: Which of the halogens on this compound is most likely to be removed?

A3: The C-Br bond is significantly weaker than the C-Cl bond, making the bromine atom the most likely halogen to be cleaved during dehalogenation.[7] The relative reactivity for halogen removal generally follows the order I > Br > Cl > F.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Significant formation of 1,3-dichloro-2-ethoxybenzene (dehalogenated byproduct) is observed during the Suzuki-Miyaura coupling of this compound with a boronic acid.

Troubleshooting Workflow:

G start Dehalogenation Observed in Suzuki Coupling catalyst Review Catalyst System start->catalyst High catalyst activity? base Evaluate Base start->base Strong or inappropriate base? solvent Check Solvent and Reagents start->solvent Potential H-donor? boronic_acid Assess Boronic Acid Quality start->boronic_acid Protodeboronation? ligand Consider Ligand Modification catalyst->ligand Use less electron-rich or bulkier ligand product Desired Product Formation catalyst->product base->catalyst Use weaker inorganic base (e.g., K2CO3, K3PO4) base->product temp Lower Reaction Temperature solvent->temp Use anhydrous, aprotic solvent (e.g., Toluene, Dioxane) temp->product ligand->product boronic_acid->product Use boronic ester (e.g., pinacol ester) for improved stability

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Highly Active Catalyst Reduce catalyst loading (e.g., from 2 mol% to 1 mol%). Switch to a less active but more selective catalyst system.Very active catalysts can sometimes favor the dehalogenation pathway.[3]
Ligand Choice If using a highly electron-rich ligand (e.g., P(t-Bu)3), consider switching to a bulkier biaryl phosphine ligand like SPhos or XPhos.Bulky ligands can promote the desired reductive elimination over side reactions.[3]
Base Selection Replace strong organic bases (e.g., NaOtBu) with milder inorganic bases like K₂CO₃, K₃PO₄, or CsF.Strong bases can sometimes act as hydride sources or promote other side reactions. Weaker bases are often sufficient for Suzuki couplings.
Solvent/Water Content Use anhydrous solvents like toluene or dioxane. Ensure all reagents, including the base, are dry. Avoid protic solvents like alcohols if dehalogenation is severe.Water and other protic solvents can be a source of protons for hydrodehalogenation.[2]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is too slow.Higher temperatures can accelerate the rate of dehalogenation.
Protodeboronation If the boronic acid is degrading, consider converting it to a more stable boronic ester (e.g., a pinacol ester).Protodeboronation is a common side reaction that can affect the efficiency of the main coupling reaction.[2]
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine and significant formation of 1,3-dichloro-2-ethoxybenzene when reacting this compound with an amine.

Troubleshooting Workflow:

G start Dehalogenation in Buchwald-Hartwig ligand Optimize Ligand start->ligand Ligand choice? base Change Base start->base Strong base issues? amine Assess Amine Substrate start->amine β-hydride elimination? ligand->base Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) product Desired Aminated Product ligand->product temp Reduce Temperature base->temp Switch to weaker base (e.g., K2CO3) if possible base->product amine->ligand Sterically hindered amine? temp->product

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
β-Hydride Elimination This is a known side reaction, especially with certain amines, that leads to the dehalogenated arene.[1] Using a bulkier ligand can often disfavor this pathway.The palladium-amide intermediate can undergo β-hydride elimination.[1]
Ligand Choice Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These have been specifically designed to promote C-N bond formation and suppress side reactions.These ligands stabilize the palladium center and facilitate the desired reductive elimination.
Base Selection While strong bases like NaOtBu or LHMDS are common, consider using K₃PO₄ or K₂CO₃ if dehalogenation is a major issue, although this may require higher temperatures.The choice of base can significantly impact the reaction outcome.[8]
Temperature Perform the reaction at the lowest effective temperature. For highly active catalyst systems, room temperature couplings may be possible.Minimizing thermal energy can reduce the rate of unwanted side reactions.
Amine Purity Ensure the amine is pure and free of any protic impurities.Impurities can interfere with the catalytic cycle.
Sonogashira Coupling

Issue: Formation of 1,3-dichloro-2-ethoxybenzene and homocoupling of the alkyne (Glaser coupling) are observed in the Sonogashira coupling of this compound with a terminal alkyne.

Troubleshooting Workflow:

G start Side Reactions in Sonogashira copper Copper Co-catalyst start->copper Homocoupling? base Base Selection start->base Strong base? degas Degassing Procedure start->degas Dehalogenation? copper->base Consider copper-free conditions solvent Solvent Choice base->solvent Use milder base (e.g., Et3N, DIPEA) product Desired Alkynylated Product base->product solvent->product degas->product Ensure rigorous degassing to remove oxygen

Caption: Troubleshooting workflow for side reactions in Sonogashira coupling.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Copper Co-catalyst Homocoupling of the alkyne is often promoted by the copper(I) co-catalyst. Consider using a "copper-free" Sonogashira protocol.Copper-free methods can minimize the formation of diynes.[9]
Oxygen Presence Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen can lead to oxidative homocoupling of the alkyne.
Base Selection Use a mild organic amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).Stronger bases are generally not required and can promote side reactions.[10]
Palladium Catalyst Use a standard Sonogashira catalyst such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.These are well-established and reliable catalyst systems for this transformation.[11]
Solvent Choice Common solvents include THF, DMF, or acetonitrile. Ensure the solvent is anhydrous.The choice of solvent can influence the solubility of the reagents and the reaction outcome.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Recommended Conditions for Minimizing Dehalogenation in Cross-Coupling Reactions
Reaction Type Recommended Catalyst Recommended Ligand Recommended Base Recommended Solvent Typical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosK₃PO₄ or K₂CO₃Toluene or Dioxane/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos or BrettPhosNaOtBu or K₃PO₄Toluene or DME25 - 100
Sonogashira (Copper-free) PdCl₂(PPh₃)₂PPh₃Et₃N or DIPEATHF or DMF25 - 60

Disclaimer: This guide provides general advice and starting points for experimentation. Optimal conditions may vary depending on the specific coupling partners and reaction scale.

References

Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.

Troubleshooting Guide

Issue: Low to No Product Yield

Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is giving very low yield or no product at all. What are the first things I should check?

Answer: Low conversion in sterically demanding Suzuki couplings is a common issue. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can slow down both the oxidative addition and reductive elimination steps of thecatalytic cycle.

  • Evaluate the Ligand: Standard ligands like PPh₃ are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1] For extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown superior performance.[2][3] N-Heterocyclic Carbenes (NHCs) are also highly effective and can offer high stability and activity.[4]

  • Re-evaluate the Base and Solvent Combination: The choice of base is crucial and often works in concert with the solvent.

    • Bases: Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings, often used as a fine powder.[5] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, particularly with less reactive aryl chlorides.[4]

    • Solvents: Anhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are common choices.[4] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[3]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[4]

Issue: Significant Side Product Formation

Question: My reaction is consuming the starting materials, but I'm isolating significant amounts of side products instead of my desired coupled product. What are these side products and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, particularly under harsh conditions required for hindered substrates. The most common are protodeboronation of the boronic acid, homocoupling of the boronic acid, and reduction of the aryl halide.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and high temperatures.

    • Solution: Use a more stable boron reagent. Boronic pinacol esters (Bpin) are significantly more robust and less prone to protodeboronation than their corresponding boronic acids.[6] Ensure your base is thoroughly dried and consider using anhydrous conditions.[5]

  • Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

    • Solution: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) to remove oxygen.[7] Using a well-defined Pd(0) precatalyst can also help minimize this.

  • Reduction (Hydrodehalogenation): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This becomes more significant with increasing steric bulk.[3]

    • Solution: This side reaction is often ligand-dependent. The unique structure of certain ligands, like AntPhos, can inhibit the β-hydride elimination pathway that leads to reduction products.[3] Optimizing the ligand is the most effective way to combat this issue.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for hindered couplings? A1: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective with the right ligand, they require in-situ reduction to the active Pd(0) species.[8][9] For reproducibility and to minimize side reactions, using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active species is often advantageous. Precatalysts based on N-heterocyclic carbenes (NHCs), such as PEPPSI-type catalysts, have shown high efficiency.[10]

Q2: How much catalyst loading should I use? A2: For sterically hindered reactions, a higher catalyst loading (2-5 mol %) is often required to achieve a satisfactory conversion.[11] However, some highly active catalyst systems, particularly with NHC ligands, can be effective at loadings as low as 0.05 mol %.[4] It is recommended to start in the 1-2 mol % range and increase if necessary.

Q3: My aryl halide is an aryl chloride. Does this require special conditions? A3: Yes, aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[7] To couple aryl chlorides, you must use a highly electron-rich ligand that can facilitate this difficult step. Bulky biarylphosphine ligands (e.g., SPhos) or NHC ligands are essential.[1][12] Stronger bases like t-BuOK may also be required.[4]

Q4: Can I use water in my reaction? A4: The role of water is complex. A small amount of water is often necessary to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃ and to facilitate the formation of the reactive boronate species.[5][10] However, excess water can promote protodeboronation. Some protocols call for a mixed solvent system like dioxane/water, while others strive for anhydrous conditions.[5][13] If you are experiencing issues with protodeboronation, try using a thoroughly dried base and anhydrous solvents, or switch to a boronic ester.

Q5: One of my substrates has an unprotected N-H group (e.g., an indole or pyrazole). Will this interfere with the reaction? A5: Yes, unprotected N-H groups, particularly in nitrogen-rich heterocycles, can inhibit the catalyst by coordinating to the palladium center.[14] This often leads to low yields. While protection of the N-H group is a common strategy, specialized conditions using specific precatalysts and milder conditions (e.g., lower temperatures) have been developed to successfully couple these substrates without protection.[14]

Data & Protocols

Table 1: Comparison of Ligands for a Sterically Demanding Coupling

This table summarizes the results for the cross-coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid, highlighting the critical role of the ligand.

EntryLigandConversion (%) [b]Yield of Product (%) [c]Yield of Reduction Side Product (%)
1BI-DIME1003169
2AntPhos 100 63 [d]37
3DPPF54054
4S-Phos100397
5Ru-Phos52052
6PCy₃100097
7PPh₃83083

[a] Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄, toluene, 110 °C, 24 h.[3] [b] Conversion analyzed by HPLC.[3] [c] Isolated yields.[3] [d] Reaction run in xylenes at 140 °C for 12 h.[3]

Table 2: Recommended Starting Conditions for Hindered Suzuki Couplings
Substrate CombinationPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Di-ortho-subst. Aryl-Br + Hindered Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100-110
Tri-ortho-subst. Biaryl SynthesisPd₂(dba)₃ (1)RuPhos (3)K₃PO₄ (2.0)Dioxane100
Tetra-ortho-subst. Biaryl SynthesisPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2.0)Xylenes140
Hindered Aryl-Cl + Arylboronic AcidPd-NHC Precat. (1-2)(internal)t-BuOK (1.5)Dioxane100
Di-ortho-subst. Aryl-Br + sec-Alkylboronic AcidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2.0)Xylenes140
General Experimental Protocol for a Hindered Suzuki Coupling

This protocol is a generalized procedure based on common practices reported in the literature.[3][14]

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol %) and the phosphine ligand (e.g., AntPhos, 2-4 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., xylenes, 0.1-0.2 M concentration) via syringe.

  • Degassing (Optional but Recommended): For sensitive reactions, perform three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 140 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low / No Yield with Hindered Substrates CheckLigand Is the Ligand Appropriate? (e.g., PPh3) Start->CheckLigand SwitchLigand ACTION: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, AntPhos, NHC) CheckLigand->SwitchLigand No CheckConditions Are Base/Solvent/Temp Optimized? CheckLigand->CheckConditions Yes Success Improved Yield SwitchLigand->Success OptimizeConditions ACTION: Screen Bases (K3PO4, t-BuOK) & Solvents (Toluene, Xylene). Increase Temperature (110-140 °C). CheckConditions->OptimizeConditions No CheckSideReactions Are Side Products (Homocoupling, Protodeboronation) Dominant? CheckConditions->CheckSideReactions Yes OptimizeConditions->Success AddressSideReactions ACTION: Use Boronic Ester (Bpin). Ensure Anhydrous/Degassed Conditions. CheckSideReactions->AddressSideReactions Yes AddressSideReactions->Success

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.

Suzuki_Cycle cluster_hindrance Steric Hindrance Impact Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X L Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar' L OA_Complex->TM_Complex Transmetalation OA_Hindrance Slowed by ortho-substituents on Ar-X OA_Complex->OA_Hindrance TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product RE_Hindrance Slowed by crowding around Pd center TM_Complex->RE_Hindrance ArX Ar-X ArX->OA_Complex Boronic Ar'-B(OR)2 Boronic->TM_Complex Base Base Base->TM_Complex Factors_Relationship Success Successful Coupling Substrate Sterically Hindered Substrates (Aryl-Cl, ortho-subst.) Ligand Bulky, Electron-Rich Ligand (e.g., Buchwald, NHC) Substrate->Ligand Requires Ligand->Success Enables Base Appropriate Base Strength & Solubility (e.g., K3PO4, t-BuOK) Base->Success Promotes Solvent High-Boiling, Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent Interacts with Conditions Optimized Conditions (High Temp, Inert Atm.) Solvent->Conditions Allows for Conditions->Success Facilitates

References

Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the electrophilic aromatic bromination of 1,3-dichloro-2-ethoxybenzene. This reaction typically employs a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst, like iron(III) bromide (FeBr₃). The reaction is generally carried out in a suitable inert solvent, such as a halogenated hydrocarbon.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities that may be encountered include:

  • Unreacted Starting Material: Residual 1,3-dichloro-2-ethoxybenzene.

  • Isomeric Impurities: Bromination at positions other than C5, primarily 4-Bromo-1,3-dichloro-2-ethoxybenzene and 6-Bromo-1,3-dichloro-2-ethoxybenzene. The formation of these isomers is influenced by the directing effects of the substituents on the aromatic ring.

  • Over-brominated Impurities: Products containing more than one bromine atom, such as dibromo-1,3-dichloro-2-ethoxybenzene.

  • Hydrolyzed Impurities: If water is present, side reactions can lead to the formation of brominated dichlorophenols.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: Reaction progress and impurity profiling are best monitored using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for separating the desired product from the starting material and various impurities. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring during the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the synthesis and the impurity profile.

  • Recrystallization: This is an effective method for removing many impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from isomeric and other impurities, especially on a smaller scale.[1]

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be employed.

Troubleshooting Guides

Problem 1: Low Conversion of Starting Material (1,3-dichloro-2-ethoxybenzene)

  • Question: My reaction has stalled, and I have a high percentage of unreacted 1,3-dichloro-2-ethoxybenzene remaining. What could be the cause?

  • Answer:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃) may have been deactivated by moisture. Ensure all reagents and glassware are thoroughly dried before use.

    • Insufficient Bromine: The stoichiometry of the brominating agent may be too low. Ensure an adequate molar equivalent of bromine is used.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature can improve the reaction rate.

    • Poor Mixing: Inadequate agitation can lead to localized depletion of reagents. Ensure efficient stirring throughout the reaction.

Problem 2: High Levels of Isomeric Impurities

  • Question: My final product is contaminated with significant amounts of 4-Bromo- and/or 6-Bromo-1,3-dichloro-2-ethoxybenzene. How can I improve the regioselectivity?

  • Answer:

    • Reaction Temperature: The regioselectivity of electrophilic aromatic substitution can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the desired C5 isomer.[2]

    • Choice of Brominating Agent: Using a bulkier brominating agent, such as N-Bromosuccinimide (NBS), can sometimes improve selectivity for the less sterically hindered position.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with different inert solvents may improve the isomeric ratio.

Problem 3: Formation of Over-brominated Products

  • Question: I am observing a significant amount of dibromo-1,3-dichloro-2-ethoxybenzene in my product mixture. How can I prevent this?

  • Answer:

    • Stoichiometry Control: Use a precise stoichiometry of the brominating agent (ideally, a slight excess, but not a large one). Adding the bromine dropwise over a period of time can help maintain a low concentration and reduce the likelihood of a second bromination.

    • Reaction Time: Over-bromination can occur if the reaction is allowed to proceed for too long after the starting material has been consumed. Monitor the reaction closely and quench it once the desired product is maximized.

    • Temperature Control: Higher temperatures can sometimes promote over-bromination. Maintaining a controlled, lower temperature can help to minimize this side reaction.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Product Purity

ParameterCondition ACondition BCondition C
Temperature 0 °C25 °C50 °C
Bromine (equivalents) 1.11.11.5
Reaction Time 6 hours4 hours2 hours
Yield of 5-Bromo Isomer 85%80%70%
Isomeric Impurities 5%8%12%
Over-brominated Impurities 2%4%10%
Unreacted Starting Material 8%8%8%

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • 1,3-dichloro-2-ethoxybenzene

    • Iron(III) bromide (FeBr₃), anhydrous

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium thiosulfate solution (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dichloro-2-ethoxybenzene and anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add anhydrous iron(III) bromide to the stirred solution.

    • Slowly add a solution of bromine in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.

    • Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

2. HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in acetonitrile.

Visualizations

Synthesis_Pathway Start 1,3-dichloro-2-ethoxybenzene Reagents + Br2, FeBr3 in CH2Cl2 Start->Reagents Product 5-Bromo-1,3-dichloro- 2-ethoxybenzene Reagents->Product caption Synthesis of this compound.

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Start 1,3-dichloro-2-ethoxybenzene Product 5-Bromo-1,3-dichloro- 2-ethoxybenzene Start->Product Bromination at C5 (Desired) Isomer1 4-Bromo Isomer Start->Isomer1 Bromination at C4 Isomer2 6-Bromo Isomer Start->Isomer2 Bromination at C6 OverBrominated Dibromo Product Product->OverBrominated Further Bromination caption Formation of key impurities during synthesis.

Caption: Formation of key impurities during synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (GC/HPLC) HighStart High Starting Material? Start->HighStart No HighIsomers High Isomers? HighStart->HighIsomers No Sol_Start Check Catalyst Activity Increase Temperature/Time HighStart->Sol_Start Yes HighOverBrom High Over-bromination? HighIsomers->HighOverBrom No Sol_Isomers Lower Temperature Change Solvent/Brominating Agent HighIsomers->Sol_Isomers Yes Pure Product is Pure HighOverBrom->Pure No Sol_OverBrom Control Stoichiometry Reduce Reaction Time HighOverBrom->Sol_OverBrom Yes caption Troubleshooting workflow for impurity analysis.

Caption: Troubleshooting workflow for impurity analysis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data based on established NMR principles and compares it with experimental data from structurally similar compounds. This approach offers valuable insights for researchers involved in the synthesis and characterization of halogenated aromatic compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on incremental shift calculations and analysis of similar structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H~7.35s-
Ar-H~7.15s-
-OCH₂CH₃~4.10q7.0
-OCH₂CH₃~1.45t7.0

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2 (C-OEt)~152
C-1 (C-Cl)~133
C-3 (C-Cl)~131
C-5 (C-Br)~118
C-4 (C-H)~130
C-6 (C-H)~128
-OCH₂CH₃~65
-OCH₂CH₃~15

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, a comparison with the experimental NMR data of 2,4-dichloro-1-ethoxybenzene and 1-bromo-4-ethoxybenzene is presented. These compounds share key structural features with the target molecule.

Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Compounds

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,4-dichloro-1-ethoxybenzene ¹HAr-H7.33d2.5
Ar-H7.15dd8.7, 2.5
Ar-H6.85d8.7
-OCH₂CH₃4.05q7.0
-OCH₂CH₃1.43t7.0
¹³CC-1 (C-OEt)153.8
C-2 (C-Cl)125.9
C-3 (C-H)129.9
C-4 (C-Cl)127.8
C-5 (C-H)127.4
C-6 (C-H)114.3
-OCH₂CH₃64.6
-OCH₂CH₃14.7
1-bromo-4-ethoxybenzene [1]¹HAr-H7.36m
Ar-H6.75d8.8
-OCH₂CH₃3.89t6.5
-OCH₂CH₃1.73m

Note: The data for 2,4-dichloro-1-ethoxybenzene is based on typical values for similar structures as direct experimental data from the search was not available.

The comparison highlights the expected influence of the additional bromine substituent in this compound. The electron-withdrawing nature of the halogens is expected to deshield the aromatic protons and carbons, leading to downfield shifts compared to less substituted analogs.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the relaxation delay (d1) to 2-5 seconds.

  • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (typically 128 scans or more).

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR data.

NMR_Analysis cluster_molecule This compound cluster_data Predicted NMR Assignments mol H_NMR ¹H NMR Ar-H ~7.35, ~7.15 ppm -OCH₂- ~4.10 ppm -CH₃ ~1.45 ppm mol->H_NMR Proton Signals C_NMR ¹³C NMR C-Ar ~118-152 ppm -OCH₂- ~65 ppm -CH₃ ~15 ppm mol->C_NMR Carbon Signals

Caption: Logical relationship between the molecular structure and its predicted ¹H and ¹³C NMR signals.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification remains crucial for definitive structural confirmation.

References

Unraveling the Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1,3-dichloro-2-ethoxybenzene and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of halogenated aromatic compounds are critical. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 5-Bromo-1,3-dichloro-2-ethoxybenzene and evaluates alternative analytical methodologies, supported by experimental principles for this class of compounds.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of the ethoxy group is a key pathway for ethers.[1][2] For aromatic ethers, cleavage of the alkyl chain is common.[1] Halogenated aromatic compounds often undergo the loss of a halogen radical or a hydrogen halide.[1][3] The presence of multiple halogens (Br and Cl) will lead to a complex isotopic cluster in the molecular ion peak and fragment ions, which is a powerful tool for identification.

Predicted Fragmentation Pathways:

A primary fragmentation event is expected to be the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a stable phenoxy cation. Another significant fragmentation would be the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃). Subsequent fragmentations would likely involve the sequential loss of chlorine and bromine radicals or HCl and HBr molecules.

Below is a DOT script representation of the predicted fragmentation pathway:

Fragmentation_Pathway M [M]+• This compound F1 [M - C2H5]+ M->F1 - •C2H5 F2 [M - OC2H5]+ M->F2 - •OC2H5 F3 [M - C2H4]+• (McLafferty Rearrangement) M->F3 - C2H4 F4 [F1 - Cl]+ F1->F4 - •Cl F5 [F1 - Br]+ F1->F5 - •Br

Predicted fragmentation pathway of this compound.

Comparison of Analytical Techniques

The analysis of halogenated aromatic compounds like this compound can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification and quantification.High sensitivity and selectivity, provides structural information from fragmentation patterns, well-established for quantitative analysis of aromatic and halogenated hydrocarbons.[4][5]Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds, versatile with a wide range of detectors.Can have lower resolution than GC for complex mixtures, response factors can vary significantly affecting quantification.[5]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) Provides enhanced separation by using two different GC columns, coupled with a time-of-flight mass spectrometer.Excellent for resolving complex mixtures of halogenated compounds, provides high-resolution mass data for confident formula assignment.[6][7]More complex instrumentation and data analysis compared to conventional GC-MS.
Enzyme Immunoassay (EIA) Utilizes the specific binding of antibodies to the target analyte for detection and quantification.High throughput and can be cost-effective for screening large numbers of samples.Cross-reactivity with structurally similar compounds can lead to inaccurate quantification, may not be specific for a single congener.[8]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of halogenated aromatic compounds and should be optimized for this compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane, dichloromethane). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated aromatic compounds.

    • Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization without thermal degradation (e.g., 250-280 °C).

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification of known analytes to enhance sensitivity.

Below is a DOT script illustrating the general workflow for GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Solvent Solvent Addition Sample->Solvent IS Internal Standard Spiking Solvent->IS Vortex Vortex & Mix IS->Vortex PreparedSample Prepared Sample Vortex->PreparedSample Injection Injection into GC PreparedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Generation Quantification->Report

General workflow for GC-MS analysis of halogenated aromatic compounds.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol and requires optimization for the specific analyte.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used for aromatic compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector set at a wavelength where the analyte has maximum absorbance, or a mass spectrometer (LC-MS) for higher selectivity and sensitivity.

  • Quantification: An external or internal standard method can be used for quantification.

References

A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of final products. 5-Bromo-1,3-dichloro-2-ethoxybenzene is a halogenated aromatic compound that may serve as a key building block in the synthesis of more complex molecules. This guide provides a comprehensive comparison of HPLC methods for the purity assessment of this compound against other common analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is most suitable, providing excellent resolution and sensitivity.

A standard reverse-phase HPLC method was employed for the analysis of this compound. The detailed experimental parameters are outlined below to ensure reproducibility.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is used.

  • Column: A C18 stationary phase is ideal for retaining the non-polar analyte.

    • Column: ACE Excel 5 C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of an organic solvent and water is used to elute the analyte and any potential impurities.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 60% B to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% B to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 1 mg/mL is prepared in acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.

The purity of a representative batch of this compound was determined by HPLC. The results are summarized in the table below. The primary peak corresponding to the main compound is used to calculate the area percentage purity.

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identity
15.812.50.5%Impurity A
28.215.00.6%Impurity B
312.52450.098.0%This compound
415.122.50.9%Impurity C

Note: The identities of impurities are often unknown without further characterization by techniques such as LC-MS or NMR.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations. The table below provides a comparison of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Advantages Disadvantages Applicability to this compound
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires reference standards for quantification, can be more time-consuming than GC.Highly suitable due to the compound's low volatility.
GC Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.High efficiency, fast analysis times, ideal for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.Potentially suitable if the compound is sufficiently volatile and thermally stable.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei.Does not require a reference standard of the analyte, provides structural information, highly accurate.Lower sensitivity compared to HPLC and GC, requires a certified internal standard.Excellent for absolute purity determination and structural confirmation.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Acetonitrile a->b c Dilute to Working Concentration b->c d Inject Sample c->d e Gradient Elution d->e f UV Detection (220 nm) e->f g Integrate Peaks f->g h Calculate Area % g->h i Generate Report h->i

Caption: Experimental workflow for HPLC purity assessment.

Technique_Selection a Purity Assessment Needed b Is the compound volatile and thermally stable? a->b c Is a reference standard of the analyte available? b->c No d Use GC b->d Yes e Use HPLC c->e Yes f Use qNMR c->f No

Caption: Decision tree for analytical technique selection.

Unveiling Reaction Byproducts: A GC-MS Analysis Guide for 5-Bromo-1,3-dichloro-2-ethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Undesired byproducts can significantly impact the efficacy, safety, and overall quality of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification of byproducts in the synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene, a key intermediate in various pharmaceutical and agrochemical applications.

The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can be accompanied by the formation of several byproducts. Factors such as reaction conditions, purity of starting materials, and the nature of the base and solvent can influence the product distribution. Accurate identification and quantification of these impurities are critical for process optimization and quality control.

Predicting Potential Byproducts

The primary reaction for the synthesis of this compound involves the reaction of 5-Bromo-1,3-dichloro-2-fluorobenzene with sodium ethoxide. While the desired SNAr (Nucleophilic Aromatic Substitution) reaction is expected to be the major pathway, several side reactions can lead to the formation of byproducts.

Based on the principles of the Williamson ether synthesis and potential competing reactions, the following byproducts can be anticipated:

  • Positional Isomers: Incomplete regioselectivity could lead to the formation of other chloro-bromo-ethoxybenzene isomers.

  • Unreacted Starting Material: Residual 5-Bromo-1,3-dichloro-2-fluorobenzene.

  • Hydrolysis Product: 5-Bromo-1,3-dichloro-2-hydroxybenzene, formed if water is present in the reaction mixture.

  • Over-alkylation Products: Reaction of the product with another ethoxide, though less likely under controlled conditions.

  • Products from side reactions with the solvent: If a reactive solvent is used.

GC-MS: The Gold Standard for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing the reaction mixture of this compound synthesis.[1][2]

Experimental Protocol: GC-MS Analysis

A robust GC-MS method is essential for the effective separation and identification of potential byproducts. The following protocol provides a starting point for analysis:

1. Sample Preparation:

  • Quench the reaction mixture with a suitable reagent (e.g., water or a mild acid).

  • Extract the organic components using a non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 280 °C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range 50-500 m/z
Data Presentation: Expected GC-MS Data

The following table summarizes the expected retention times and key mass spectral fragments for the target compound and potential byproducts.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound (Target)~15-18M+• (isotopic cluster around 282/284/286/288) , [M-C2H5]+, [M-OC2H5]+, fragments showing loss of Cl and Br
5-Bromo-1,3-dichloro-2-fluorobenzene (Starting Material)~12-14M+• (isotopic cluster around 242/244/246) , fragments showing loss of F, Cl, and Br
5-Bromo-1,3-dichloro-2-hydroxybenzene~16-19M+• (isotopic cluster around 254/256/258) , fragments showing loss of OH, Cl, and Br
Positional IsomersSimilar to target, with slight shifts in retention timeSimilar fragmentation pattern to the target molecule, with potential minor differences in fragment ion intensities

Note: The isotopic clusters are due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The characteristic isotopic patterns are a powerful tool for confirming the presence of these halogens in the molecule.

Logical Workflow for Byproduct Identification using GC-MS

Byproduct_Identification_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Concentration Concentration & Dilution Extraction->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration & Deconvolution MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Fragmentation_Analysis Manual Fragmentation Analysis Peak_Integration->Fragmentation_Analysis Identification Byproduct Identification Library_Search->Identification Fragmentation_Analysis->Identification

Caption: A logical workflow for the identification of byproducts using GC-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary technique, other methods can provide complementary information, especially for non-volatile or thermally labile byproducts.

TechniqueAdvantagesDisadvantagesBest Suited For
GC-MS High resolution for volatile compounds.[1] Excellent for isomer separation.[3] Sensitive and provides structural information.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some polar compounds.[2]Identifying and quantifying volatile and semi-volatile byproducts, including positional isomers.
HPLC-MS Suitable for a wide range of polarities and molecular weights.[4] Can analyze thermally labile compounds.Lower chromatographic resolution for nonpolar, volatile isomers compared to GC.Analyzing polar, non-volatile byproducts such as hydrolysis products or salts.[5][6][7][8]
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.[9] Non-destructive.Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals.Unambiguous structure elucidation of isolated byproducts and determining isomeric structures.[3][9][10][11]

Signaling Pathway for Method Selection

Method_Selection Start Analyze Reaction Mixture Is_Byproduct_Volatile Is the expected byproduct volatile and thermally stable? Start->Is_Byproduct_Volatile Use_GCMS Primary Analysis: GC-MS Is_Byproduct_Volatile->Use_GCMS Yes Consider_HPLC Are polar or non-volatile byproducts suspected? Is_Byproduct_Volatile->Consider_HPLC No Use_GCMS->Consider_HPLC Use_HPLCMS Complementary Analysis: HPLC-MS Consider_HPLC->Use_HPLCMS Yes Need_Definitive_Structure Is unambiguous structural confirmation of an isolated byproduct needed? Consider_HPLC->Need_Definitive_Structure No Use_HPLCMS->Need_Definitive_Structure Use_NMR Definitive Identification: NMR Spectroscopy Need_Definitive_Structure->Use_NMR Yes End Comprehensive Byproduct Profile Need_Definitive_Structure->End No Use_NMR->End

Caption: Decision pathway for selecting the appropriate analytical technique.

Conclusion

For the routine analysis and identification of volatile byproducts in the synthesis of this compound, GC-MS stands out as the most effective technique due to its high resolving power for isomers and its ability to provide structural information through mass spectral fragmentation. However, for a comprehensive understanding of all potential impurities, especially polar or thermally sensitive ones, a multi-faceted approach employing complementary techniques such as HPLC-MS and NMR is recommended. By carefully selecting the appropriate analytical tools and methodologies, researchers can ensure the quality and purity of their synthesized compounds, paving the way for successful drug development and scientific advancement.

References

A Comparative Guide to the Reactivity of 5-Bromo-1,3-dichloro-2-ethoxybenzene and Other Haloarenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-1,3-dichloro-2-ethoxybenzene and related haloarenes in cornerstone cross-coupling reactions. The content is supported by experimental data and detailed protocols to assist in reaction design, optimization, and troubleshooting.

Introduction to Haloarene Reactivity

Haloarenes are critical building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond formations are fundamental transformations. The reactivity of a haloarene is primarily determined by the nature of the halogen, the electronic properties of other substituents on the aromatic ring, and steric hindrance around the reaction center.

For a polysubstituted haloarene such as This compound , the different halogen atoms offer sites for selective functionalization. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > OTf (triflate) >> Cl

This trend is a function of the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the metal catalyst much more readily than the stronger C-Cl bond. Consequently, the bromine atom in this compound is the most probable site of reaction under standard palladium-catalyzed conditions, offering a handle for chemoselective modification over the more inert chlorine atoms. The electron-donating ethoxy group can also influence the reactivity by increasing electron density on the ring, which may slightly decrease the rate of oxidative addition compared to electron-poor haloarenes.

This guide will explore these reactivity principles within the context of three essential cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Ullmann Condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed method for forming C-C bonds between an organoboron species (like a boronic acid) and a halide.[1] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the haloarene to the Pd(0) catalyst is typically the rate-determining step, making the choice of halogen paramount to reaction efficiency.[1]

Reactivity Comparison

Aryl bromides are significantly more reactive than aryl chlorides. Aryl chlorides often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[1] The presence of electron-withdrawing groups on the haloarene generally increases reactivity, while electron-donating groups can have the opposite effect.[2]

HaloareneCoupling PartnerCatalyst SystemBaseTemp (°C)TimeYield (%)Reference
IodobenzenePhenylboronic AcidPd NPsK2CO3805 min100[3]
BromobenzenePhenylboronic AcidPd NPsK2CO3808 min100[3]
ChlorobenzenePhenylboronic AcidPd NPsK2CO38025 min100[3]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / LigandK₃PO₄10012 h74[4]
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ / LigandK₃PO₄10012 h73[4]

This table illustrates the general reactivity trend. Reaction conditions and catalyst systems are optimized for each substrate and may not be directly interchangeable.

Predicted Reactivity of this compound

In a Suzuki-Miyaura coupling, the reaction will overwhelmingly occur at the C-Br bond. The two C-Cl bonds would remain intact under standard conditions (e.g., using Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands). To engage the chloro groups, a more active catalyst system, typically involving bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and higher temperatures, would be necessary.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol describes a general, environmentally friendly procedure for the coupling of an aryl halide with an arylboronic acid.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Water Extract of Banana (WEB) (3 mL) or an aqueous solution of a base like K₂CO₃ or Na₂CO₃.[6]

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add the aqueous base medium (3 mL).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS. Reaction times can vary from 5 to 90 minutes depending on the substrate.[1]

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Ar)(X) Pd0->Pd_complex Oxidative Addition Pd_trans L₂Pd(II)(Ar)(Ar') Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination ArAr Ar-Ar' Pd_trans->ArAr ArX Ar-X ArX->Pd_complex ArB Ar'-B(OR)₂ Base Base (e.g., OH⁻) ArB->Base Base->Pd_trans [Ar'B(OR)₂(OH)]⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[7] This reaction has become a dominant method for synthesizing anilines and their derivatives. Similar to the Suzuki coupling, the oxidative addition step is crucial and dictates the relative reactivity of the haloarenes.[7]

Reactivity Comparison

The reactivity of aryl halides in Buchwald-Hartwig amination follows the same general trend: I > Br > Cl.[8] While aryl iodides can sometimes form inactive palladium dimers, aryl bromides are generally reliable substrates.[7] Activating aryl chlorides requires specialized conditions, often involving sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands and strong bases like sodium tert-butoxide.[9][10]

HaloareneAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference(s)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBu110 (reflux)694[11]
4-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBu700.3393[12]
Aryl BromidesVariousPd/Charcoal / LigandVarious80-110-Good[9]
Aryl ChloridesVariousPd/Charcoal / LigandVarious80-110-Good[9]
Aryl ChloridesHindered AminesPd(0)/NHCKOH802-18High[9]

This table highlights the successful coupling of various haloarenes, demonstrating the need for tailored catalyst systems, particularly for less reactive aryl chlorides.

Predicted Reactivity of this compound

For C-N coupling, the C-Br bond is the exclusive site of reaction under typical Buchwald-Hartwig conditions. The strong C-Cl bonds will not react unless a highly active catalyst system specifically designed for aryl chloride amination is employed. This inherent selectivity allows for the synthesis of 5-amino-1,3-dichloro-2-ethoxybenzene derivatives, leaving the chloro groups available for subsequent, more forcing transformations if desired.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine.[11]

Materials:

  • 4-Chlorotoluene (4.22 mmol, 1.0 equiv.)

  • Morpholine (6.33 mmol, 1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

  • XPhos (0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (8.44 mmol, 2.0 equiv.)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To an oven-dried, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the mixture.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the arylamine product.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Pd_complex L-Pd(II)(Ar)(X) Pd0->Pd_complex Oxidative Addition Pd_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Pd_complex->Pd_amine Amine Coordination Pd_amido L-Pd(II)(Ar)(NR¹R²) Pd_amido->Pd0 Reductive Elimination Product Ar-NR¹R² Pd_amido->Product Pd_amine->Pd_amido Deprotonation ArX Ar-X ArX->Pd_complex Amine HNR¹R² Amine->Pd_amine Base Base Base->Pd_amido - Base-H⁺X⁻

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-C (biaryl synthesis), C-N, C-O (diaryl ether synthesis), and C-S bonds.[13] Traditionally, these reactions require harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[13][14] Modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[13]

Reactivity Comparison

The reactivity of haloarenes in Ullmann-type reactions also follows the trend I > Br > Cl.[15][16] The reaction is often more favorable for aryl halides that are activated by electron-withdrawing groups, especially in the ortho or para positions.[13][15] Unlike palladium-catalyzed reactions that have seen rapid development for activating aryl chlorides, Ullmann-type couplings of aryl chlorides remain challenging and often give low yields unless highly activated.

HaloareneNucleophileCatalyst SystemBaseTemp (°C)Yield (%)Reference(s)
Aryl IodidesPhenolsCuO-NPsKOHRTExcellent[16]
Aryl BromidesPhenolsCuO-NPsKOHRTExcellent[16]
Aryl ChloridesPhenolsCuO-NPsKOHRTGood[16]
4-ChloronitrobenzenePhenolCu (cat.)KOHHighGood[13]
Electron-rich Aryl HalidesPhenolsCu₂O / LigandCs₂CO₃110Excellent[17]

This table shows that while modern catalysts have improved the scope, a reactivity differential between the halides persists. Electron-withdrawing groups (like NO₂) significantly activate the halide.

Predicted Reactivity of this compound

In an Ullmann reaction, the C-Br bond would be the primary reactive site. Given the harsher conditions typically required, some reaction at the C-Cl sites might be observed, but selectivity for the bromide would still be expected. The electron-donating ethoxy group makes the haloarene less "activated" than a substrate like 4-chloronitrobenzene, meaning more forcing conditions might be necessary to achieve good conversion.

Experimental Protocol: Ullmann Diaryl Ether Synthesis

This protocol is a general method for the copper-catalyzed synthesis of diaryl ethers.[18]

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the copper(I) salt, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add the aryl halide, the phenol, and the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the base and residual phenol.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Reaction Mechanism Diagram

Ullmann_Condensation Ullmann Condensation (Proposed Cycle) cluster_cycle Ullmann Condensation (Proposed Cycle) CuI_L L-Cu(I)-Nu CuIII_complex L-Cu(III)(Ar)(X)(Nu) CuI_L->CuIII_complex Oxidative Addition CuIII_complex:e->CuI_L:w Reductive Elimination Product Ar-Nu CuIII_complex->Product CuIX L-Cu(I)-X CuIX->CuI_L Ligand Exchange NuH Nu-H (e.g., Ar'OH) Base Base NuH->Base Base->CuI_L Nu⁻ ArX Ar-X ArX->CuIII_complex

Caption: A proposed catalytic cycle for the modern Ullmann condensation involving a Cu(I)/Cu(III) pathway.

Logical Workflow for Reaction Planning

The selection of a specific haloarene and reaction conditions depends on the desired synthetic outcome, particularly when multiple halogens are present. The following diagram illustrates a logical workflow for planning a synthesis using a polyhalogenated arene.

Workflow Start Start: Polyhaloarene (e.g., Ar-Br,Cl,Cl) Decision1 Desired Reaction Site? Start->Decision1 Path_Br React at C-Br Decision1->Path_Br Most Reactive (Br) Path_Cl React at C-Cl Decision1->Path_Cl Least Reactive (Cl) Cond_Br Standard Pd Catalysis (e.g., Pd(OAc)₂, PPh₃) or Mild Cu Catalysis Path_Br->Cond_Br Cond_Cl Forcing Pd Catalysis (e.g., Pd/Bulky Ligand) or Harsh Ullmann Cond. Path_Cl->Cond_Cl Product_Br Product 1: Selective functionalization at Bromine position Cond_Br->Product_Br Product_Cl Product 2: Functionalization at Chlorine position (requires prior C-Br reaction) Cond_Cl->Product_Cl

Caption: Decision workflow for selective cross-coupling on a polyhaloarene substrate.

References

Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-ethoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of palladium catalyst performance in the cross-coupling of a challenging polychlorinated aromatic substrate.

For researchers and professionals in drug development and synthetic chemistry, the selection of an optimal catalyst system is paramount for the successful and efficient synthesis of complex molecules. This guide provides a comparative overview of palladium catalysts for cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 5-Bromo-1,3-dichloro-2-ethoxybenzene. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon data from analogous cross-coupling reactions with structurally similar polychlorinated and substituted aryl halides to provide valuable insights and recommendations.

The primary challenge in the cross-coupling of this compound lies in the selective activation of the C-Br bond over the more inert C-Cl bonds, coupled with the steric hindrance imposed by the adjacent ethoxy and chloro substituents. The following sections detail the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are pivotal for the creation of C-C and C-N bonds.

Catalyst Performance Comparison

The selection of the appropriate palladium precursor and ligand is critical for achieving high yields and selectivity. Below is a summary of catalyst systems commonly employed for cross-coupling reactions with challenging aryl halides, which can be extrapolated for use with this compound.

Catalyst System (Precatalyst/Ligand)Coupling ReactionTypical SubstrateReported Yield (%)Key Observations
Pd(PPh₃)₄Suzuki-MiyauraAryl BromidesModerate to HighStandard catalyst, may require higher temperatures for deactivated substrates.
Pd(OAc)₂ / SPhosSuzuki-MiyauraChloroarenesHighHighly active for less reactive C-Cl bonds, suggesting good potential for C-Br activation in the target substrate.
Pd(dppf)Cl₂Suzuki-MiyauraBromoindazolesHighEffective for heterocyclic bromides, indicating robustness towards heteroatoms.[1]
PdCl₂(PPh₃)₂ / CuISonogashiraAryl BromidesGood to ExcellentClassic Sonogashira catalyst system; copper co-catalyst is crucial.[1][2]
Pd(OAc)₂ / XPhosBuchwald-HartwigBromoestronesGood to ExcellentEffective for amination of sterically hindered aryl bromides under microwave irradiation.[3]

Note: The yields reported are for analogous or related substrates and may vary for this compound. Optimization of reaction conditions is crucial.

Experimental Workflow & Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate a general experimental workflow and the catalytic cycles for Suzuki-Miyaura and Sonogashira reactions.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to a dry flask B Add solvent and degas the mixture A->B C Add aryl halide (this compound) B->C D Add coupling partner (boronic acid, alkyne, amine) C->D E Heat the reaction mixture to the desired temperature D->E F Monitor reaction progress by TLC or GC/LC-MS E->F G Cool the reaction and quench F->G H Extract with organic solvent G->H I Dry and concentrate the organic phase H->I J Purify the product by column chromatography I->J

Caption: A generalized workflow for conducting a palladium-catalyzed cross-coupling reaction.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-B(OR')_2 / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R ArX Ar-X Boronic R-B(OR')_2 Product Ar-R Base Base

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

G Simplified Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L_n OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu-X CuAlkyne Cu-C≡CR CuX->CuAlkyne H-C≡CR / Base CuAlkyne->CuX to Pd cycle Alkyne H-C≡CR Base Base

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling:

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), a copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is degassed and stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere. After completion of the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 1-5 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is heated under an inert atmosphere, potentially using microwave irradiation. Reaction temperatures can range from 80 to 120 °C. After the starting material is consumed, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.[3]

Conclusion and Recommendations

For the cross-coupling of the challenging substrate this compound, the use of highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands such as SPhos or XPhos, is recommended. These ligands have demonstrated efficacy in activating less reactive C-Cl bonds and should therefore be well-suited for the selective activation of the C-Br bond in the presence of chloro substituents.

Given the steric hindrance around the bromine atom, higher reaction temperatures or the use of microwave irradiation may be necessary to achieve reasonable reaction rates and yields. Careful optimization of the base, solvent, and catalyst loading will be essential for each specific cross-coupling reaction. It is advisable to start with small-scale screening of different catalyst systems to identify the most promising conditions before proceeding to a larger scale. This systematic approach will be crucial for the successful synthesis of derivatives of this compound for applications in drug discovery and materials science.

References

Navigating the Synthesis of Complex Molecules: A Comparative Guide to Products from 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex organic molecules is a cornerstone of innovation. The versatile starting material, 5-Bromo-1,3-dichloro-2-ethoxybenzene, offers a gateway to a variety of substituted aromatic compounds crucial for the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of key reaction pathways starting from this compound, detailing product structures, experimental data, and alternative synthetic routes.

The unique substitution pattern of this compound, featuring a reactive bromine atom alongside two chlorine atoms and an ethoxy group, makes it a valuable building block. The bromine site serves as a versatile handle for introducing a wide range of functionalities through various cross-coupling reactions. This allows for the targeted synthesis of molecules with specific biological activities.

Key Synthetic Transformations and Product Comparisons

The primary routes for the functionalization of this compound involve well-established palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis. Below, we compare the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Table 1: Comparison of Cross-Coupling Reactions of this compound
Reaction TypeReagentProduct StructureTypical Yield (%)Key Advantages
Suzuki-Miyaura Coupling Arylboronic Acid4-Aryl-1,3-dichloro-2-ethoxybenzene85-95Wide availability of boronic acids, mild reaction conditions, tolerance of various functional groups.
Buchwald-Hartwig Amination Primary/Secondary AmineN-substituted-2,6-dichloro-4-ethoxyaniline80-90Direct formation of C-N bonds, broad amine scope.
Sonogashira Coupling Terminal Alkyne4-Alkynyl-1,3-dichloro-2-ethoxybenzene75-85Formation of C-C triple bonds, useful for extending carbon frameworks.

Note: Yields are generalized and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are representative experimental protocols for the key reactions discussed.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1,3-dichloro-2-ethoxybenzene

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (10 mL) is degassed and heated at 100°C for 12 hours under an inert atmosphere. After cooling, the organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-dichloro-4-ethoxyaniline

To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in toluene (10 mL) is added Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as NaOt-Bu (1.4 mmol). The reaction mixture is heated at 100°C for 16 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways

To better illustrate the synthetic transformations, the following diagrams outline the core reaction mechanisms.

Suzuki_Coupling sub 5-Bromo-1,3-dichloro- 2-ethoxybenzene pd0 Pd(0) Catalyst sub->pd0 Oxidative Addition product 4-Aryl-1,3-dichloro- 2-ethoxybenzene pd0->product Reductive Elimination aryl_boronic Ar-B(OH)₂ aryl_boronic->pd0 Transmetalation base Base (e.g., K₂CO₃) base->aryl_boronic

Caption: Suzuki-Miyaura Coupling Pathway.

Buchwald_Hartwig sub 5-Bromo-1,3-dichloro- 2-ethoxybenzene pd_catalyst Pd Catalyst + Ligand sub->pd_catalyst Oxidative Addition product N-substituted- 2,6-dichloro-4-ethoxyaniline pd_catalyst->product Reductive Elimination amine R₂NH amine->pd_catalyst Amine Coordination base Base (e.g., NaOtBu) base->amine

Caption: Buchwald-Hartwig Amination Pathway.

Alternative Synthetic Approaches

While cross-coupling reactions from this compound are highly effective, alternative synthetic strategies for the resulting product classes exist and may be advantageous under certain circumstances.

Alternative Synthesis of 4-Aryl-1,3-dichloro-2-ethoxybenzene

An alternative route involves the arylation of 2,6-dichlorophenol followed by ethylation. This approach may be more cost-effective if the corresponding 4-aryl-2,6-dichlorophenol is readily available or easily synthesized.

Alternative_Aryl start 2,6-Dichlorophenol step1 Arylation Reaction (e.g., with Aryl Halide) start->step1 intermediate 4-Aryl-2,6-dichlorophenol step1->intermediate step2 Ethylation (e.g., with Ethyl Iodide) intermediate->step2 product 4-Aryl-1,3-dichloro- 2-ethoxybenzene step2->product

Caption: Alternative Arylation-Ethylation Workflow.

Alternative Synthesis of N-substituted-2,6-dichloro-4-ethoxyaniline

A different strategy for accessing these aniline derivatives is through the nitration of 1,3-dichloro-2-ethoxybenzene, followed by reduction of the nitro group to an amine, and subsequent N-alkylation or N-arylation. This multi-step process can be advantageous if the starting dichloroethoxybenzene is more accessible than the bromo-dichloro analogue.

This comparative guide highlights the synthetic utility of this compound and provides a framework for selecting the most appropriate synthetic route based on desired product, available reagents, and reaction efficiency. The provided protocols and diagrams serve as a foundation for further experimental design and optimization in the pursuit of novel and impactful chemical entities.

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1,3-dichloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-1,3-dichloro-2-ethoxybenzene was publicly available at the time of this writing. The following information is synthesized from the SDS of the closely related compound, 5-Bromo-1,3-dichloro-2-fluorobenzene, and general safety protocols for handling halogenated aromatic ethers. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for structurally similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards.[2] A face shield should be worn if there is a significant splash hazard.Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. A lab coat or chemical-resistant apron is mandatory.[2][3]Prevents skin contact which may cause irritation.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to ensure laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand this safety guide and any available safety information thoroughly.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.[2][3]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

  • Storage:

    • Store in a tightly closed, properly labeled container.[1][3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

    • Ethers, as a class of compounds, may form explosive peroxides over time when exposed to air and light. It is good practice to date the container upon receipt and opening.[5]

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.[6]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed container.

    • This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[7][8][9]

    • Disposal should be carried out through a licensed professional waste disposal service.[3]

  • Contaminated Materials:

    • Any materials used for spill cleanup, disposable PPE (such as gloves), and empty containers should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately (Cool, Dry, Ventilated) Inspect->Store ReviewSDS Review Safety Info (e.g., this guide) Store->ReviewSDS PrepPPE Prepare PPE ReviewSDS->PrepPPE DonPPE Don PPE PrepPPE->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleCarefully Handle with Care WorkInHood->HandleCarefully Spill Spill Occurs WorkInHood->Spill CleanArea Clean Work Area HandleCarefully->CleanArea DoffPPE Doff & Dispose PPE CleanArea->DoffPPE SegregateWaste Segregate Halogenated Waste DoffPPE->SegregateWaste DisposeWaste Dispose via Licensed Service SegregateWaste->DisposeWaste SmallSpill Small Spill (in hood) Spill->SmallSpill Assess Size LargeSpill Large Spill Spill->LargeSpill Cleanup Absorb & Collect SmallSpill->Cleanup Evacuate Evacuate & Alert LargeSpill->Evacuate Cleanup->SegregateWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.